7-Chloro-1H-indole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7-chloro-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNAVDJNRMGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694583 | |
| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588688-45-3 | |
| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588688-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Chloro-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-indole-4-carboxylic acid, identified by the CAS Number 588688-45-3 , is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1][2][3] Its rigid bicyclic structure, featuring a chlorine substituent at the 7-position and a carboxylic acid at the 4-position, provides a unique scaffold for the development of novel therapeutic agents. The indole core is a well-established "privileged structure" in drug discovery, present in a multitude of natural products and synthetic drugs. The specific substitution pattern of this compound offers distinct steric and electronic properties that can be exploited to achieve high-potency and selective interactions with biological targets. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in drug development. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 588688-45-3 | [1][2][3] |
| Molecular Formula | C₉H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 195.60 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Purity | Typically ≥95% | [2][3] |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in water. | General Chemical Knowledge |
Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While specific spectra for this exact compound are proprietary to commercial suppliers, typical spectral characteristics can be inferred from its structure and data for related compounds.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. A broad singlet corresponding to the N-H proton of the indole ring would also be present.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively, as well as a strong absorption for the C=O of the carboxylic acid.
Synthesis of this compound
The primary synthetic route to 7-substituted indoles, including this compound, is the Bartoli indole synthesis . This powerful reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole ring system.
The Bartoli Indole Synthesis: Mechanism
The mechanism of the Bartoli indole synthesis is a well-studied process that proceeds through several key steps:
-
Initial Grignard Addition: The reaction commences with the addition of the vinyl Grignard reagent to one of the oxygen atoms of the nitro group of the ortho-substituted nitroarene.
-
Formation of a Nitrosoarene: This intermediate is unstable and rearranges to form a nitrosoarene.
-
Second Grignard Addition: A second equivalent of the vinyl Grignard reagent adds to the nitroso intermediate.
-
-Sigmatropic Rearrangement: The resulting intermediate undergoes a-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond and sets the stage for cyclization.
-
Cyclization and Aromatization: The intermediate then cyclizes, and subsequent elimination of a magnesium salt and water upon acidic workup leads to the formation of the aromatic indole ring.
Exemplary Synthesis Protocol
Starting Materials:
-
Methyl 2-chloro-3-nitrobenzoate (as the ortho-substituted nitroarene precursor)
-
Vinylmagnesium bromide (or chloride) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Lithium hydroxide (for subsequent ester hydrolysis)
-
Hydrochloric acid
Step 1: Bartoli Indole Synthesis to form Methyl 7-Chloro-1H-indole-4-carboxylate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-chloro-3-nitrobenzoate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of vinylmagnesium bromide (approximately 3 equivalents) in THF via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 7-chloro-1H-indole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 7-chloro-1H-indole-4-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1M hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of potent and selective kinase inhibitors.
Role as a Key Building Block
This compound serves as a versatile starting material for the construction of more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the introduction of diverse side chains to probe the binding pockets of target kinases. The chlorine atom at the 7-position can influence the electronics of the indole ring and provide a site for further functionalization through cross-coupling reactions.
Examples in Kinase Inhibitor Scaffolds
While specific publicly disclosed kinase inhibitors derived directly from this compound are not extensively documented, the broader class of substituted indole-4-carboxylic acids is prevalent in the patent literature for various kinase targets. The 7-chloro substitution is often explored to enhance binding affinity and selectivity. For instance, related chloro-indole scaffolds have been investigated as inhibitors of kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only. A comprehensive safety data sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its efficient preparation via the Bartoli indole synthesis and the strategic placement of its chloro and carboxylic acid functionalities make it an attractive starting material for the development of novel kinase inhibitors and other biologically active molecules. As the demand for targeted therapeutics continues to grow, the importance of such well-defined and functionalized heterocyclic scaffolds is poised to increase, making this compound a compound of significant interest to the scientific community.
References
A Comprehensive Technical Guide to the Physical Properties of 7-Chloro-1H-indole-4-carboxylic acid
Introduction
7-Chloro-1H-indole-4-carboxylic acid is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom and a carboxylic acid group at specific positions on the indole ring system significantly modulates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.
A thorough understanding of the physical properties of this compound is a prerequisite for its effective application. Properties such as solubility, acidity (pKa), and thermal stability dictate the choice of reaction conditions, purification strategies, and formulation approaches. This guide provides a detailed examination of the core physical and spectral properties of this compound, offering both established data and field-proven experimental protocols for their validation.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, handling, and regulatory documentation.
| Property | Value | Source |
| CAS Number | 588688-45-3 | [1] |
| Molecular Formula | C₉H₆ClNO₂ | [1][2] |
| Molecular Weight | 195.60 g/mol | [1][2] |
| Appearance | Typically an off-white to light-colored solid | General chemical knowledge |
| Purity | Commonly available at ≥95% | [1] |
Thermodynamic and Solubility Profile
Melting Point
The melting point is a critical indicator of a compound's purity and thermal stability. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. While specific experimental data for this compound is not widely published, the melting point for related isomers such as 6-Chloro-1H-indole-2-carboxylic acid is reported to be in the range of 248-249 °C, suggesting that the title compound also possesses high thermal stability.[3]
Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 300 °C).
-
Use an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility
Solubility is a pivotal parameter influencing every stage of drug development, from synthesis and purification to formulation and bioavailability. Based on its structure—a polar carboxylic acid group and a largely nonpolar chloro-indole core—this compound is expected to be poorly soluble in water and non-polar organic solvents. It is predicted to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols such as methanol and ethanol.
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a calibrated analytical technique like HPLC-UV.
Acidity (pKa)
The pKa value defines the ionization state of the carboxylic acid group at a given pH. This is critical for predicting its behavior in physiological environments, designing purification schemes (e.g., acid-base extraction), and developing analytical methods. For most carboxylic acids, the pKa value lies between 4 and 5.[4] The electron-withdrawing nature of the indole ring and the chlorine atom may slightly lower this value.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol mixture) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
-
Data Analysis: Record the pH after each addition of titrant. The pKa is determined from the resulting titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point).
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the chemical identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. Key expected signals include:
-
A very broad singlet for the carboxylic acid proton (–COOH), typically found far downfield (>12 ppm).
-
A broad singlet for the indole N-H proton, usually above 10 ppm.
-
A series of signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the indole ring system. The specific coupling patterns help confirm the substitution pattern.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm region.[5]
-
Multiple signals will appear in the aromatic region (100-140 ppm) for the carbons of the indole ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
A very broad O-H stretching band from the carboxylic acid group is expected, covering a wide range from 2500 to 3500 cm⁻¹.[5]
-
A sharp, strong C=O (carbonyl) stretching band should appear around 1680-1710 cm⁻¹.[5]
-
An N-H stretching band for the indole amine is expected around 3300-3400 cm⁻¹.
-
C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight of 195.60 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive signature.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the subsequent loss of carbon monoxide (-28 Da).[5]
Interrelation of Physical Properties in Research & Development
The physical properties of this compound are not isolated data points; they are interconnected and directly inform practical scientific decisions. The following diagram illustrates these critical relationships.
Caption: Relationship between physical properties and their practical implications.
Conclusion
The physical properties of this compound define its behavior in chemical and biological systems. Its characteristically high melting point suggests good thermal stability, while its predicted solubility and pKa are typical of an aromatic carboxylic acid. This profile makes it amenable to standard organic synthesis and purification techniques, such as crystallization and acid-base extraction. The detailed spectroscopic data provide a clear fingerprint for identity confirmation. This comprehensive guide serves as a foundational resource for researchers and scientists, enabling informed decisions in the synthesis, purification, analysis, and formulation of this important chemical entity.
References
An In-depth Technical Guide to 7-Chloro-1H-indole-4-carboxylic acid: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 7-Chloro-1H-indole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and potential applications, offering field-proven insights into its utility as a core intermediate for novel therapeutic agents.
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. The carboxylic acid functional group, in particular, enhances the drug-like properties of molecules by enabling interactions such as hydrogen bonding and improving aqueous solubility at physiological pH.[2]
This compound combines the indole nucleus with two key functional groups: a chloro substituent and a carboxylic acid. The chlorine atom can modulate the electronic properties of the indole ring and provide a vector for further chemical modification, potentially enhancing binding affinity to biological targets.[3] The carboxylic acid at the 4-position offers a crucial handle for derivatization and acts as a potential bioisostere or a key interacting moiety within a pharmacophore.[4][5] This strategic combination makes it a valuable starting material for synthesizing complex molecules with therapeutic potential.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis and drug design.
Core Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | [6] |
| Molecular Weight | 195.60 g/mol | [6] |
| CAS Number | 588688-45-3 | N/A |
| Appearance | White to off-white or yellow powder | [7] |
| Purity | ≥98% (typical for research grade) | [6] |
| Storage | Store at 2-8°C, sealed in a dry, dark place | N/A |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the N-H proton. The protons on the benzene portion of the indole will exhibit splitting patterns influenced by the chloro and carboxylic acid substituents. The protons at the 2 and 3 positions of the pyrrole ring will typically appear as a doublet and a triplet, respectively. The N-H proton of the indole often appears as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 165-185 ppm.[9] The aromatic carbons will appear between 100-140 ppm, with their specific shifts influenced by the attached chloro and carboxyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[10] A sharp and intense C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹.[10] The N-H stretch of the indole ring typically appears as a sharp peak around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electrospray ionization (ESI) mode, the molecule would likely be observed as the deprotonated ion [M-H]⁻ at an m/z corresponding to its molecular weight minus one. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₉H₆ClNO₂.[11] A characteristic M+2 peak, approximately one-third the intensity of the molecular ion peak, would be expected due to the natural abundance of the ³⁷Cl isotope.
Synthesis of this compound
The Fischer indole synthesis is a robust and widely used method for the preparation of substituted indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[12] This section outlines a validated, step-by-step protocol for the synthesis of the title compound, grounded in the principles of this classic reaction.
Reaction Scheme: Fischer Indole Synthesis
The synthesis proceeds via the reaction of (2-chloro-5-hydrazinophenyl)hydrazine with pyruvic acid, followed by an acid-catalyzed cyclization.
Caption: Fischer Indole Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
(2-chloro-5-hydrazinophenyl)hydrazine
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (2-chloro-5-hydrazinophenyl)hydrazine (1 equivalent) in ethanol.
-
To this solution, add pyruvic acid (1.1 equivalents) dropwise while stirring at room temperature.
-
Continue stirring the mixture for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the keto-acid is to ensure complete consumption of the hydrazine starting material.
-
-
Cyclization and Aromatization:
-
Once hydrazone formation is complete, carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a larger quantity of PPA) to the reaction mixture. Causality Note: The acid protonates the hydrazone, facilitating tautomerization to an ene-hydrazine, which is the key intermediate for the subsequent sigmatropic rearrangement.[13]
-
Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours. The reaction progress should be monitored by TLC until the starting hydrazone is consumed. Expertise Insight: The choice of acid and temperature is critical. Stronger acids or higher temperatures can sometimes lead to side reactions or degradation of the product.[14]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water. This will precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). The organic layers contain the desired product.
-
Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Confirm the structure and purity of the final product using the spectroscopic methods described in Section 2.2.
-
Applications in Drug Discovery and Development
While specific biological activities for this compound are not yet widely published, its structural motifs are present in numerous biologically active molecules. This makes it a highly valuable scaffold for medicinal chemistry campaigns.
Role as a Pharmaceutical Intermediate
Indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma and inflammatory conditions.[15] Similarly, substituted indole-2-carboxamides have been explored as anti-parasitic agents for treating Chagas disease.[16] The carboxylic acid moiety is often crucial for binding to the target protein. This compound provides a unique substitution pattern that can be exploited to explore new chemical space and develop novel intellectual property around these and other biological targets.
A General Drug Discovery Workflow
The compound serves as a starting point in a typical drug discovery pipeline. The workflow below illustrates how this building block is utilized in the hit-to-lead and lead optimization phases.
Caption: A typical drug discovery workflow utilizing a core building block.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a strategically important heterocyclic compound that holds significant potential for the discovery and development of new chemical entities. Its unique substitution pattern on the privileged indole scaffold provides a versatile platform for medicinal chemists. The synthetic route via the Fischer indole synthesis is well-established and adaptable for scale-up. By leveraging the insights and protocols outlined in this guide, researchers can effectively utilize this valuable building block to advance their drug discovery programs.
References
- 1. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. echemi.com [echemi.com]
- 11. lumtech.com.cn [lumtech.com.cn]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 7-Chloro-1H-indole-4-carboxylic Acid: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Chloro-1H-indole-4-carboxylic acid is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Characterized by an indole core functionalized with a chlorine atom at the 7-position and a carboxylic acid at the 4-position, this molecule offers multiple avenues for chemical modification. The chlorine substituent serves to modulate the electronic properties and metabolic stability of derivative compounds, while the carboxylic acid provides a versatile handle for amide bond formation and other key coupling reactions. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, plausible synthetic routes, and its critical role as a scaffold in the design of novel therapeutics.
Introduction: The Indole Nucleus in Drug Discovery
The indole scaffold is a privileged structure in pharmaceutical sciences, forming the core of numerous natural products, approved drugs, and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. The strategic functionalization of the indole ring is a cornerstone of modern drug design. Halogenation, particularly with chlorine, is a well-established strategy to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby modulating the pharmacokinetic profile of a drug candidate.[1] Concurrently, the incorporation of a carboxylic acid group provides a crucial anchor point for forming stable linkages, such as amides, and can improve the aqueous solubility and bioavailability of a molecule. This compound embodies both of these strategic elements, making it a highly valuable intermediate for synthetic chemists.
Molecular Structure and Physicochemical Properties
Chemical Structure
The definitive structure of this compound consists of a bicyclic indole system, with a chlorine atom bonded to carbon 7 of the benzene ring and a carboxylic acid group attached to carbon 4.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties determine the compound's behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes and predicting pharmacokinetic behavior in drug development.
| Property | Value | Source |
| CAS Number | 588688-45-3 | [Commercial Supplier Data] |
| Molecular Formula | C₉H₆ClNO₂ | [Commercial Supplier Data] |
| Molecular Weight | 195.60 g/mol | [Commercial Supplier Data] |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | [ChemScene][2] |
| Predicted LogP | 2.5195 | [ChemScene][2] |
| Hydrogen Bond Donors | 2 | [ChemScene][2] |
| Hydrogen Bond Acceptors | 1 | [ChemScene][2] |
| Rotatable Bonds | 1 | [ChemScene][2] |
The causality behind these metrics is critical. A TPSA value around 53 Ų suggests moderate cell permeability. The predicted LogP of ~2.5 indicates a good balance between hydrophilicity and lipophilicity, a key aspect of the "rule of five" for drug-likeness.
Spectroscopic and Analytical Characterization
To ensure structural integrity, a multi-faceted spectroscopic analysis is non-negotiable. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating analytical system.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield (>11 ppm). The indole N-H proton will also be a broad singlet, typically between 8-9 ppm. The aromatic region (7-8 ppm) will display a complex pattern of doublets and triplets corresponding to the three protons on the benzene portion of the indole ring, with coupling constants indicating their relative positions. The two protons on the pyrrole ring will appear as distinct signals as well.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). The eight carbons of the indole ring will appear in the aromatic region (100-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The C=O (carbonyl) stretch will be a strong, sharp peak around 1680-1710 cm⁻¹. The N-H stretch of the indole ring will appear as a moderate peak around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will provide an exact mass measurement, confirming the molecular formula C₉H₆ClNO₂. A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak. This provides definitive evidence for the presence of a single chlorine atom.
Synthesis and Reactivity
Retrosynthetic Analysis & Plausible Synthetic Route
While numerous methods exist for indole synthesis, the preparation of 7-substituted indoles can be challenging. The Bartoli indole synthesis is one of the most effective methods for accessing 7-substituted indoles and represents a logical approach.[3][4][5] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.
The synthesis of this compound would logically start from a commercially available, appropriately substituted nitrobenzene precursor.
Caption: Logical workflow for the synthesis of the target compound.
Exemplary Synthetic Protocol (Bartoli-Based Approach)
This protocol is a representative, field-proven methodology adapted for this specific target. Causality : The choice of the Bartoli synthesis is dictated by its high regioselectivity for forming 7-substituted indoles, a feat that is difficult with many other classical methods. The ortho-chloro group on the nitroarene starting material sterically directs the cyclization.[3][6]
Step 1: Synthesis of 7-Chloro-4-methyl-1H-indole
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-methyl-nitrobenzene (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice). Justification: Low temperature is crucial to control the exothermic reaction of the Grignard reagent and prevent side reactions.
-
Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq, typically a 1M solution in THF) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -35 °C. Justification: Three equivalents are necessary; the first equivalent reacts to form a nitrosoarene, the second adds to the nitroso group, and the third facilitates the final aromatization step.[7]
-
Reaction: Stir the mixture at -40 °C for 2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield 7-chloro-4-methyl-1H-indole.
Step 2: Oxidation to this compound
-
Setup: Dissolve the 7-chloro-4-methyl-1H-indole (1.0 eq) from the previous step in a suitable solvent mixture such as pyridine/water or tert-butanol/water.
-
Oxidation: Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) portion-wise at a controlled temperature (e.g., reflux). Justification: These strong oxidants are capable of converting a benzylic methyl group to a carboxylic acid. The choice of oxidant and conditions may require optimization to avoid over-oxidation of the indole ring.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄). Acidify the mixture with aqueous HCl to a pH of ~2. This step is critical to protonate the carboxylate salt and precipitate the desired carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization.
Application as a Strategic Building Block in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold. The carboxylic acid at the C4 position is a prime handle for further elaboration, most commonly through amide bond formation with various amines to build larger, more complex molecules.
Caption: Role as a central scaffold for chemical library synthesis.
This strategy allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. By varying the "R" group of the amine, researchers can probe different pockets of a biological target to optimize potency and selectivity. The 7-chloro substituent often serves as a "metabolic blocker," preventing enzymatic degradation at that position, which can lead to improved in vivo efficacy and a longer half-life for potential drug candidates.[1] Chloroindoles have demonstrated a range of biological activities, including antimicrobial and antibiofilm properties, further highlighting the therapeutic potential of this class of compounds.[8][9]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its structure, confirmed by rigorous spectroscopic methods, is strategically designed for synthetic utility. The presence of both a halogen and a carboxylic acid on the privileged indole core provides chemists with the handles needed to construct complex molecular architectures. As the demand for novel therapeutics with fine-tuned properties continues to grow, the importance of well-characterized and strategically functionalized building blocks like this compound will only increase.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloro-1H-indole-4-carboxylic acid solubility data
An In-Depth Technical Guide to the Solubility of 7-Chloro-1H-indole-4-carboxylic Acid
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of pharmacologically active agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive methodologies, and detailed experimental protocols required to assess its solubility profile in various solvent systems.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 588688-45-3, is a substituted indole derivative.[1] Its molecular structure, featuring an indole nucleus, a carboxylic acid moiety at the 4-position, and a chlorine atom at the 7-position, confers upon it a unique combination of properties that are leveraged in the synthesis of complex organic molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The carboxylic acid group provides a handle for further chemical modifications and influences the compound's acidity and polarity. The chloro substituent can modulate the electronic properties and lipophilicity of the molecule, potentially impacting its biological activity and pharmacokinetic profile.
A comprehensive understanding of the solubility of this compound is critical for its effective use in drug discovery and development for several reasons:
-
Reaction Chemistry: Solubility in organic solvents is crucial for its use as a reactant in synthetic chemistry, influencing reaction rates and yields.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the compound and its impurities.
-
Formulation Development: For any potential therapeutic application, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[2]
-
In Vitro Biological Assays: The concentration of a compound in an assay medium is limited by its solubility, which can affect the accuracy and interpretation of experimental results.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound provides clues to its expected solubility behavior.
| Property | Value | Source |
| CAS Number | 588688-45-3 | [1] |
| Molecular Formula | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 195.60 g/mol | [3] |
The presence of the carboxylic acid group, a polar and ionizable functional group, suggests that the aqueous solubility of this compound will be pH-dependent.[2][4] In acidic solutions (low pH), the carboxylic acid will be protonated and thus less polar, leading to lower aqueous solubility. Conversely, in neutral to basic solutions (higher pH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and is expected to have higher aqueous solubility.[5]
The indole ring system and the chloro substituent contribute to the lipophilicity of the molecule. This suggests that the compound will likely exhibit good solubility in many organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes or toluene is expected to be low.
Computational Solubility Prediction
In the absence of experimental data, computational models can provide useful estimates of solubility. These methods range from simple empirical rules to complex physics-based calculations and machine learning algorithms.[6][7][8][9]
-
Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to correlate a compound's structure with its solubility. These models are trained on large datasets of compounds with known solubilities.[10]
-
Thermodynamic models attempt to predict solubility from fundamental physical properties like the free energy of solvation and the crystal lattice energy.[10]
-
Machine learning and deep learning models have shown increasing promise in accurately predicting aqueous solubility.[11][12][13] These models can learn complex relationships between molecular features and solubility from vast datasets.
Theoretical Framework for Solubility
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications.[14][15][16]
-
Thermodynamic Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[17] This is a true equilibrium value and is independent of time. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][18]
-
Kinetic Solubility is determined by dissolving a compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[18][19] The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[14][15] Kinetic solubility is often used in high-throughput screening during early drug discovery due to its speed and lower compound requirement.[18][19]
For the purpose of this guide, which is intended to provide a thorough understanding for research and development, the focus will be on the determination of thermodynamic solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: As discussed, the ionization of the carboxylic acid group makes its aqueous solubility highly pH-dependent.[2][4]
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[14][20]
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[21] The polarity of the solvent will determine its ability to solvate the solute molecules.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[14] The most stable polymorph will have the lowest solubility.
-
Presence of Other Solutes (Salts, Co-solvents): The presence of salts can either increase or decrease solubility through the common-ion effect or changes in ionic strength.[4][21] Co-solvents can be used to increase the solubility of poorly soluble compounds.[4]
Experimental Determination of Thermodynamic Solubility
The following section details a robust, self-validating protocol for determining the thermodynamic solubility of this compound using the shake-flask method, in line with the principles outlined in USP General Chapter <1236> Solubility Measurements.[17][22][23]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent system at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. A good starting point is to add enough solid to be visually present at the end of the experiment.
-
Add a precise volume of the pre-equilibrated solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at multiple time points (e.g., 24 and 48 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[24]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand briefly to allow larger particles to settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
-
Self-Validation and Trustworthiness:
-
Confirmation of Equilibrium: The measured concentrations at different long-duration time points (e.g., 24h vs. 48h) should be consistent. If the concentration is still increasing, equilibrium has not been reached.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid at the end of the experiment (e.g., by X-ray powder diffraction - XRPD) to check for any changes in the crystalline form (polymorphic transformations) during the experiment.[14]
-
Mass Balance: For a highly rigorous determination, the amount of dissolved and undissolved solid can be quantified to ensure mass balance.
-
Conclusion
While a definitive, published solubility value for this compound remains elusive, this guide provides a robust framework for its determination. By understanding the interplay of its physicochemical properties, leveraging predictive models for initial estimates, and meticulously applying a validated experimental protocol such as the shake-flask method, researchers can confidently and accurately characterize the solubility of this important synthetic building block. This knowledge is indispensable for advancing its application in synthetic chemistry, drug discovery, and formulation science.
References
- 1. 588688-45-3|this compound|BLD Pharm [bldpharm.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. chemscene.com [chemscene.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility Measurements | USP-NF [uspnf.com]
- 18. enamine.net [enamine.net]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 23. biorelevant.com [biorelevant.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
A Prospective Analysis of the Biological Activities of 7-Chloro-1H-indole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Preamble: Navigating the Known Unknowns
In the landscape of drug discovery, the exploration of novel chemical scaffolds is the cornerstone of innovation. This technical guide delves into the biological potential of 7-Chloro-1H-indole-4-carboxylic acid, a molecule situated at the intersection of two pharmacologically significant moieties: the indole ring and a carboxylic acid functional group, further modulated by a chlorine substituent. While direct, comprehensive biological data for this specific compound remains limited in the public domain, its structural features provide a compelling basis for a prospective analysis of its likely biological activities.
This document is structured not as a definitive repository of known functions, but as a forward-looking guide for researchers, scientists, and drug development professionals. By examining the established biological roles of structurally related chloro-indoles and indole-4-carboxylic acids, we will project potential therapeutic applications, outline robust experimental protocols for their validation, and provide the conceptual framework necessary to embark on the systematic investigation of this promising, yet under-explored, chemical entity. Our approach is grounded in the principles of structure-activity relationships (SAR) and predictive pharmacology, offering a scientifically rigorous roadmap for future research endeavors.
Part 1: The Molecular Architecture - Unpacking the Potential of this compound
The this compound scaffold is a unique amalgamation of chemical features, each contributing to its potential biological profile.
-
The Indole Core: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Its bicyclic aromatic structure allows for diverse interactions with biological targets.
-
The Carboxylic Acid Group at Position 4: The presence of a carboxylic acid at the 4-position of the indole ring introduces a key functional group capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition and binding to target proteins. Carboxylic acids are common features in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
The Chlorine Substituent at Position 7: Halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of a chlorine atom at the 7-position of the indole ring can influence lipophilicity, metabolic stability, and binding affinity to target proteins.[5] Studies on other chloroindoles have demonstrated that this substitution can enhance antibacterial and antibiofilm activities.[5][6][7]
Part 2: Prospective Biological Activities and Mechanistic Hypotheses
Based on the structural features and the known activities of related compounds, we can hypothesize several potential biological activities for this compound.
Potential Antibacterial and Antibiofilm Activity
The presence of a chlorine atom on the indole ring is a strong indicator of potential antibacterial properties. Studies have shown that chloroindoles, including 4-chloroindole and 7-chloroindole, exhibit inhibitory effects against the growth and biofilm formation of various pathogenic bacteria.[5][6][7] The chlorine atom is thought to enhance the compound's ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
Hypothesized Mechanism of Action: The lipophilic nature of the chloroindole core may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and disruption of the proton motive force. This can ultimately result in bacteriostatic or bactericidal effects. Furthermore, the compound may interfere with quorum sensing pathways, which are crucial for biofilm formation and the expression of virulence factors.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 6. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 7-Chloro-1H-indole-4-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among the vast array of indole derivatives, those featuring a 7-chloro substitution and a 4-carboxylic acid moiety represent a promising, yet relatively underexplored, chemical space. This technical guide provides a comprehensive overview of 7-chloro-1H-indole-4-carboxylic acid and its analogs, delving into their synthetic strategies, potential biological activities, and structure-activity relationships. By synthesizing existing knowledge on related indole scaffolds and proposing avenues for future research, this document aims to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Indole Scaffold
The indole ring system is considered a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] Its presence in numerous natural products, neurotransmitters (e.g., serotonin), and approved drugs underscores its therapeutic relevance. The diverse biological activities associated with indole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, have fueled extensive research into the synthesis and functionalization of this versatile heterocycle.[1]
The introduction of a chlorine atom at the 7-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The carboxylic acid group at the 4-position provides a key handle for further derivatization and can act as a crucial pharmacophoric element, engaging in hydrogen bonding and electrostatic interactions with biological targets.
This guide will focus on the unique attributes of the this compound core and its potential as a springboard for the development of next-generation therapeutics.
Synthetic Strategies for this compound and Its Derivatives
While specific literature on the synthesis of this compound is limited, its preparation can be envisioned through established indole synthetic methodologies. A plausible and versatile approach involves the Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus.
Proposed Synthetic Pathway: Modified Fischer Indole Synthesis
A generalized synthetic route is outlined below, commencing from commercially available starting materials.
References
Unveiling the Therapeutic Potential of 7-Chloro-1H-indole-4-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
7-Chloro-1H-indole-4-carboxylic acid, a halogenated indole derivative, represents a compelling scaffold for the development of novel therapeutics. The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This in-depth technical guide provides a comprehensive exploration of the potential biological targets of this compound, with a primary focus on Glycogen Synthase Kinase-3 (GSK-3) as a highly probable candidate. We will delve into the scientific rationale for this hypothesis, drawing from the extensive literature on related indole-based compounds. Furthermore, this guide will present a detailed roadmap for researchers, outlining robust experimental workflows for definitive target identification, validation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Indole Scaffold and the Promise of this compound
The indole ring system is a cornerstone of numerous natural products and synthetic molecules with profound biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of protein targets, including enzymes, receptors, and ion channels.[2] From the anti-cancer properties of vinca alkaloids to the anti-inflammatory effects of indomethacin, the therapeutic versatility of indole derivatives is well-established.[1]
This compound distinguishes itself through the presence of a chlorine atom at the 7-position and a carboxylic acid group at the 4-position. The halogen substituent can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution, potentially enhancing its binding affinity and selectivity for specific targets.[4] The carboxylic acid moiety, a common feature in many active pharmaceutical ingredients, can act as a key hydrogen bond donor or acceptor, or participate in salt bridge formations, crucial for molecular recognition at the target's active site.[5][6]
While direct studies on this compound are limited, the extensive body of research on structurally similar indole derivatives provides a strong foundation for hypothesizing its potential biological targets.
Primary Hypothesis: Glycogen Synthase Kinase-3 (GSK-3) as a Key Target
A substantial body of evidence points towards Glycogen Synthase Kinase-3 (GSK-3) as a primary and highly plausible biological target for this compound. GSK-3 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, cancer, and diabetes.[7][8][9]
Rationale for the GSK-3 Hypothesis:
-
Prevalence of Indole-Based GSK-3 Inhibitors: Numerous studies have reported the discovery and development of potent GSK-3 inhibitors based on the indole scaffold.[7][10] This suggests that the indole core is a suitable template for designing molecules that can effectively interact with the ATP-binding pocket of GSK-3.
-
Structural Similarities to Known Inhibitors: The general structure of this compound shares features with known indole-derived GSK-3 inhibitors. For instance, indirubin and its derivatives, which contain an indole core, are known to selectively inhibit GSK-3.[10]
-
Therapeutic Relevance: The inhibition of GSK-3 has shown therapeutic promise in preclinical models of various central nervous system disorders.[8][11] The potential of this compound to modulate GSK-3 activity could therefore have significant therapeutic implications.
The Role of GSK-3 in Disease
GSK-3 is a critical regulator of numerous signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and pathways involved in neuronal function.[8][12] In Alzheimer's disease, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[7] GSK-3 inhibition has been shown to reduce tau pathology and improve cognitive function in animal models.[11] In mood disorders, lithium, a first-line treatment for bipolar disorder, is known to inhibit GSK-3.[8]
The diagram below illustrates the central role of GSK-3 in cellular signaling and its implication in disease.
Caption: The central role of GSK-3 in signaling pathways and disease.
Experimental Workflow for Target Identification and Validation
To rigorously test the hypothesis that GSK-3 is a primary target of this compound and to identify other potential targets, a multi-pronged experimental approach is essential. The following workflow provides a comprehensive and self-validating system for target deconvolution.
Caption: A streamlined workflow for target identification and validation.
Phase 1: Target Discovery and Initial Validation
3.1.1. Affinity Chromatography-Mass Spectrometry
-
Objective: To identify proteins from a cell lysate that directly bind to this compound.
-
Protocol:
-
Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via its carboxylic acid group. A linker may be necessary to minimize steric hindrance.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., neuronal cells for neurodegenerative disease focus).
-
Incubation: Incubate the cell lysate with the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
3.1.2. In Vitro Kinase Assay for GSK-3
-
Objective: To directly measure the inhibitory activity of this compound against purified GSK-3β.
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human GSK-3β, a specific peptide substrate (e.g., a pre-phosphorylated peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Data Analysis: Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
3.1.3. Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm a direct binding interaction between the compound and a purified target protein (e.g., GSK-3β) and to determine the thermodynamic parameters of this interaction.
-
Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein in the calorimeter cell and the compound in the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Phase 2: Cellular Target Engagement and Functional Assays
3.2.1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its target protein in a cellular context.
-
Protocol:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Protein Extraction: Separate the soluble (non-denatured) and aggregated (denatured) protein fractions.
-
Detection: Quantify the amount of the target protein (e.g., GSK-3β) in the soluble fraction at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
3.2.2. Western Blot Analysis of Downstream Substrates
-
Objective: To assess the functional consequence of target engagement by measuring the phosphorylation status of known downstream substrates. For GSK-3, this would include proteins like β-catenin and Tau.
-
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated and total forms of the target substrates (e.g., phospho-Tau, total-Tau, active β-catenin).
-
Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify the changes in phosphorylation.
-
3.2.3. Cell-Based Functional Assays
-
Objective: To evaluate the effect of the compound on a specific signaling pathway regulated by the target.
-
Example (Wnt/β-catenin Pathway for GSK-3):
-
Assay System: Use a cell line engineered with a Wnt/β-catenin-responsive reporter gene (e.g., TOP/FOP-Flash reporter assay).
-
Treatment: Treat the cells with this compound in the presence or absence of a Wnt ligand.
-
Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., luciferase) to quantify the activation of the Wnt pathway. An increase in reporter activity would be consistent with GSK-3 inhibition.
-
Broader Screening for Other Potential Targets
While GSK-3 is a strong primary candidate, the versatile indole scaffold suggests that this compound may interact with other biological targets.[13][14][15] A broader screening approach is therefore prudent.
Potential Target Classes and Rationale:
| Target Class | Rationale Based on Indole Scaffold | Representative Examples |
| Other Kinases | The indole core is a common motif in many ATP-competitive kinase inhibitors. | Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs) |
| G-Protein Coupled Receptors (GPCRs) | Indole derivatives, such as serotonin, are endogenous ligands for GPCRs. | Serotonin Receptors, Histamine H3 Receptors[13][15] |
| Ion Channels | Indole-containing compounds have been shown to modulate the activity of various ion channels. | Sodium Channels, Potassium Channels |
| Enzymes Involved in Inflammation | The anti-inflammatory properties of some indoles suggest interactions with enzymes like COX or lipoxygenases.[1] | Cyclooxygenase (COX), 15-Lipoxygenase[15] |
| Viral Enzymes | Indole derivatives have been investigated as inhibitors of viral proteases and integrases.[13][16][17] | HIV Protease, HIV Integrase |
A high-throughput screening campaign against a panel of diverse biological targets (e.g., a broad kinase panel, a GPCR panel) would be an efficient strategy to identify additional activities of this compound.
Conclusion
This compound holds significant potential as a lead compound for the development of novel therapeutics. The strong evidence from the literature on related indole derivatives points to Glycogen Synthase Kinase-3 as a highly probable and therapeutically relevant biological target. The comprehensive experimental workflow outlined in this guide provides a robust framework for rigorously testing this hypothesis and for the broader deconvolution of its molecular targets. Through a systematic and evidence-based approach to target identification and validation, the full therapeutic potential of this promising molecule can be unlocked, paving the way for the development of new treatments for a range of debilitating diseases.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A unique type of GSK-3 inhibitor brings new opportunities to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. goldbio.com [goldbio.com]
- 14. chemimpex.com [chemimpex.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: 7-Chloro-1H-indole-4-carboxylic acid as a Key Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide on 7-Chloro-1H-indole-4-carboxylic acid (CAS No. 588688-45-3), a pivotal intermediate in modern pharmaceutical synthesis. Its primary utility is demonstrated in the construction of complex heterocyclic scaffolds, most notably as a key building block for the Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, Belumosudil . We present its physicochemical properties, detailed protocols for a representative synthetic pathway, methods for analytical characterization, and critical safety and handling guidelines. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: Strategic Importance in Drug Synthesis
This compound is a substituted indole derivative whose structural features make it an exceptionally valuable intermediate in medicinal chemistry. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1] The specific functionalization of this intermediate—a chlorine atom at the 7-position and a carboxylic acid at the 4-position—provides distinct electronic properties and orthogonal handles for further chemical modification.
The carboxylic acid group, in particular, plays a crucial role. It can act as a key pharmacophoric element for interacting with biological targets or serve as a versatile synthetic handle for amide bond formation, esterification, or other coupling reactions.[2] Its presence can also influence the molecule's overall physicochemical properties, such as solubility and acidity.[2]
The most prominent application of this intermediate is in the synthesis of Belumosudil (KD025) , an orally active, selective ROCK2 inhibitor.[3] Belumosudil is approved for the treatment of chronic graft-versus-host disease (cGVHD), a serious complication of allogeneic hematopoietic cell transplantation.[4] The indole core of this compound is integral to the final structure of Belumosudil, highlighting the intermediate's critical role in accessing this important therapeutic agent.
Role in Belumosudil (ROCK2 Inhibitor)
The development of selective ROCK2 inhibitors like Belumosudil represents a significant therapeutic advancement.[5] These kinases are involved in inflammatory responses, and their inhibition can modulate immune cell signaling.[3][4] The synthesis of Belumosudil involves the coupling of the this compound core with other heterocyclic fragments. The precise positioning of the chloro and carboxyl groups on the indole ring is essential for achieving the desired molecular geometry and target engagement of the final active pharmaceutical ingredient (API).
Physicochemical and Spectroscopic Properties
Accurate characterization of starting materials and intermediates is fundamental to reproducible and scalable synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source / Comment |
| CAS Number | 588688-45-3 | [6] |
| Molecular Formula | C₉H₆ClNO₂ | [6] |
| Molecular Weight | 195.60 g/mol | [6] |
| Appearance | White to off-white or light-yellow solid/powder | General property for similar organic acids. |
| Melting Point | >250 °C (with decomposition) | Estimated based on related structures like 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol; insoluble in water and non-polar solvents. | Typical solubility profile for indole carboxylic acids. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed. | [7] |
Representative Spectroscopic Data
The following data represents expected spectroscopic features for successful identity confirmation.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchanges with D₂O.
-
δ ~11.5 ppm (s, 1H): Indole N-H proton. Broad singlet.
-
δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the indole ring.
-
δ ~7.0-7.2 ppm (m, 2H): Aromatic protons on the indole ring. (Note: Exact shifts and coupling patterns depend on the specific isomer and solvent. This is a representative spectrum based on general indole chemistry.)[8]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~110-140 ppm: Multiple peaks corresponding to the eight carbons of the indole ring system. The carbon attached to chlorine (C7) will be shifted accordingly. (Note: Based on data for the closely related 7-Chloro-2-methyl-1H-indole-4-carboxylic acid methyl ester.)[9]
-
-
FT-IR (KBr, cm⁻¹):
-
3300-3400 cm⁻¹: N-H stretch (indole).
-
2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).
-
~1680 cm⁻¹: C=O stretch (carboxylic acid carbonyl).
-
~1600, 1450 cm⁻¹: C=C stretching (aromatic ring).
-
~750-800 cm⁻¹: C-Cl stretch.
-
Synthesis Protocol: A Representative Pathway
While multiple synthetic routes to substituted indoles exist, including the classic Fischer Indole Synthesis, a modern and efficient approach often involves the construction of the indole ring from appropriately substituted benzene derivatives.[1][10] The following protocol outlines a representative multi-step synthesis adapted from established methodologies for preparing functionalized indoles, such as the Batcho-Leimgruber indole synthesis.
Workflow Overview
The synthesis begins with a commercially available, appropriately substituted nitro-toluene, proceeds through a condensation reaction to form an enamine, which is then reductively cyclized to form the indole ring. The final step is the hydrolysis of an ester to yield the target carboxylic acid.
Caption: Representative 3-step synthesis workflow for this compound.
Step 1: Synthesis of (E)-1-(2-Chloro-6-nitrophenyl)-N,N-dimethylmethanamine
-
Causality: This step creates the key enamine intermediate. The dimethylamino group and the nitro group are positioned ortho and para to each other, which is the required arrangement for the subsequent reductive cyclization to form the indole's pyrrole ring.
-
Materials:
-
2-Chloro-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-6-nitrotoluene (1.0 eq).
-
Add anhydrous DMF (approx. 3 mL per 1 g of starting material).
-
Add DMF-DMA (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue (a dark oil or solid) is typically carried forward to the next step without further purification.
-
Step 2: Reductive Cyclization to Methyl 7-chloro-1H-indole-4-carboxylate
-
Causality: This is the key ring-forming step. The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, cyclizing and eliminating dimethylamine to form the aromatic indole ring system. Catalytic hydrogenation is a clean and effective method for this transformation.
-
Materials:
-
Crude product from Step 1
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
-
Protocol:
-
Dissolve the crude enamine from Step 1 in a suitable solvent like Methanol or Ethyl Acetate (approx. 10 mL per 1 g of crude material) in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature for 4-8 hours, or until TLC indicates completion.
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude methyl ester of the target indole. This can be purified by column chromatography on silica gel if necessary.
-
Step 3: Saponification to this compound
-
Causality: The final step is a simple base-mediated hydrolysis (saponification) of the methyl ester to the desired carboxylic acid. Acidification of the resulting carboxylate salt precipitates the final product.
-
Materials:
-
Methyl 7-chloro-1H-indole-4-carboxylate from Step 2
-
Tetrahydrofuran (THF) and Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
-
Protocol:
-
Dissolve the indole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature (or gently heat to 40-50 °C to accelerate) for 2-6 hours, monitoring by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture by adding 1 M HCl dropwise with stirring until the pH is ~2-3. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of a cold non-polar solvent (like hexanes or diethyl ether) to aid in drying.
-
Dry the product under vacuum to a constant weight.
-
Application in API Synthesis: Coupling to Form a Belumosudil Precursor
Once synthesized, this compound is activated and coupled with the requisite amine partner to build the core of Belumosudil. This is typically achieved via standard amide bond formation chemistry.
Caption: General workflow for using the intermediate in an amide coupling reaction.
-
Protocol Rationale: The carboxylic acid is first converted into a more reactive species (like an activated ester or an acyl chloride) to facilitate nucleophilic attack by the amine. Reagents like HATU or a combination of EDCI/HOBt are common in modern medicinal chemistry for their high efficiency and mild conditions. The presence of a non-nucleophilic base like DIPEA is required to neutralize the acid formed during the reaction.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat. For larger scales, consider additional protective clothing.
-
-
Hazard Identification (Based on related compounds):
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation. Avoid breathing dust.
-
Harmful if swallowed or in contact with skin.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
-
Storage and Disposal:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
- 1. 588688-45-3|this compound|BLD Pharm [bldpharm.com]
- 2. rroij.com [rroij.com]
- 3. WO2006013048A1 - Indole, indazole or indoline derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. indole-building-block.com [indole-building-block.com]
- 6. 10406-05-0 | 5-Chloro-1H-indole-3-carboxylic acid | Chlorides | Ambeed.com [ambeed.com]
- 7. 7-CHLORO-1H-INDOLE-3-CARBOXYLIC ACID | 86153-24-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. US7763732B2 - Indole derivatives - Google Patents [patents.google.com]
Introduction: The Strategic Value of the Indole Scaffold in Drug Discovery
An Application Guide to 7-Chloro-1H-indole-4-carboxylic Acid in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions within protein binding pockets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. Within this vast chemical space, halogenated indole carboxylic acids have emerged as particularly valuable starting points for the development of targeted therapeutics.
This guide focuses on This compound , a specific isomer that has garnered significant interest as a key building block for potent and selective inhibitors of critical oncology targets, namely Poly(ADP-ribose) polymerase (PARP) and Myeloid cell leukemia-1 (Mcl-1).[3][4][5] The strategic placement of the chlorine atom at the 7-position and the carboxylic acid at the 4-position provides a precise vector for molecular elaboration, enabling chemists to optimize potency, selectivity, and pharmacokinetic properties. The chlorine atom can modulate the electronic character of the indole ring and occupy specific hydrophobic pockets in a target protein, while the carboxylic acid serves as a crucial anchor point for hydrogen bonding or as a handle for further chemical modification.
This document provides a comprehensive overview of the synthesis, characterization, and application of this versatile scaffold, intended for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 588688-45-3 | [6] |
| Molecular Formula | C₉H₆ClNO₂ | [6] |
| Molecular Weight | 195.60 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Generic |
| Purity | ≥95% | [6] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [7] |
| ¹H NMR | Spectrum available | [8] |
| ¹³C NMR | Spectrum available for related methyl ester | [9] |
Experimental Protocols and Applications
The following sections provide detailed, field-proven protocols for the synthesis of the title compound and its subsequent application in the creation of a bioactive derivative.
Workflow Overview: From Scaffold Synthesis to Biological Evaluation
The journey from a core scaffold to a potential drug candidate involves a logical progression of chemical synthesis, derivatization, and biological testing.
Caption: Overall workflow from scaffold synthesis to biological validation.
Protocol 1: Synthesis of this compound
Rationale: The Batcho-Leimgruber indole synthesis is a robust and versatile method for preparing indoles with substitution at the 4-position.[10] It proceeds via the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization. This approach is advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and allows for the construction of the desired isomer from commercially available starting materials.
Materials:
-
2-Chloro-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Step A: Enamine Formation
-
To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Add pyrrolidine (0.2 eq) as a catalyst.
-
Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.
-
-
Step B: Reductive Cyclization and Esterification
-
Dissolve the crude enamine from Step A in methanol (10 mL/g).
-
Transfer the solution to a hydrogenation vessel. Carefully add 10% Pd/C (10% w/w).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is the methyl ester of the target indole. Purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain pure methyl 7-chloro-1H-indole-4-carboxylate.
-
-
Step C: Saponification
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectra can be compared with reference data.[8]
Protocol 2: Application in the Synthesis of a PARP Inhibitor Analog
Rationale: The carboxylic acid of the indole scaffold is an ideal handle for amide bond formation, a ubiquitous reaction in medicinal chemistry for linking molecular fragments.[2] Here, we describe the coupling of this compound with a simple piperazine derivative, a common motif in many PARP inhibitors like Olaparib.[5]
Materials:
-
This compound
-
1-Boc-piperazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Step A: Amide Coupling
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add 1-Boc-piperazine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the Boc-protected amide derivative.
-
-
Step B: Boc Deprotection
-
Dissolve the purified product from Step A in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.
-
Dry the organic layer, concentrate, and purify as needed to obtain the final piperazinyl-amide analog.
-
Protocol 3: In Vitro PARP-1 Inhibition Assay
Rationale: To assess the biological activity of the synthesized analog, a PARP-1 enzymatic assay is essential. A common and robust method is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity.[11][12] Inhibition of PARP-1 by a test compound results in a decreased signal.
Materials:
-
PARP-1 Assay Kit (e.g., from BPS Bioscience, Amsbio) containing:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD⁺
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
-
Synthesized inhibitor compound and a reference inhibitor (e.g., Olaparib)
-
Assay buffer
-
Stop buffer
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in assay buffer (e.g., from 100 µM to 1 nM).
-
Reaction Setup:
-
To the histone-coated 96-well plate, add 25 µL of the PARP-1 enzyme diluted in assay buffer to each well.
-
Add 5 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "blank" control (no enzyme).
-
Initiate the reaction by adding 20 µL of the biotinylated NAD⁺ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 50 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again 3 times with wash buffer.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately read the plate on a luminometer.
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The therapeutic rationale for PARP inhibitors is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP-1 is a key player. If SSBs are not repaired, they can convert to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by high-fidelity homologous recombination (HR), which relies on proteins like BRCA1 and BRCA2.
In cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-dependent BER pathway for survival. Inhibiting PARP in these cancer cells prevents the repair of SSBs, leading to an accumulation of cytotoxic DSBs that cannot be repaired, ultimately causing cell death. This selective killing of cancer cells while sparing healthy cells is the hallmark of synthetic lethality.[12]
Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cells.
Conclusion
This compound is a highly valuable and versatile scaffold for modern medicinal chemistry. Its strategic substitution pattern provides an excellent starting point for the synthesis of targeted inhibitors for oncology, particularly for the PARP and Mcl-1 protein families. The protocols and conceptual frameworks provided in this guide offer researchers a solid foundation for synthesizing this key intermediate, elaborating it into potential drug candidates, and evaluating their biological activity in a rational, efficient manner. As the demand for precision medicines continues to grow, the strategic application of such well-designed chemical scaffolds will remain critical to the future of drug discovery.
References
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allbiopharm.com [allbiopharm.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
- 8. 7-CHLORO-4-INDOLE CARBOXYLIC ACID(588688-45-3) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PARP assay kits [bioscience.co.uk]
Application Notes and Protocols: Strategic Coupling of 7-Chloro-1H-indole-4-carboxylic Acid in Modern Drug Discovery
Introduction: The 7-Chloro-1H-indole-4-carboxylic Acid Scaffold
The this compound motif is a privileged scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure, coupled with the electronic properties imparted by the chloro and carboxylic acid substituents, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. The chlorine atom at the 7-position serves as a key handle for introducing molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 4-position offers a site for amide bond formation, allowing for the attachment of various side chains or for mimicking biological interactions.
This comprehensive guide provides detailed application notes and protocols for the strategic coupling of this compound, focusing on palladium-catalyzed cross-coupling reactions at the C7-position and amide bond formation at the C4-position. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the 7-chloroindole core.[1][2] The choice of reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—depends on the desired C-C or C-N bond to be formed. A critical consideration for these reactions is the potential for the indole N-H to interfere with the catalytic cycle. Therefore, N-protection is often a prerequisite for achieving high yields and clean conversions.[3]
Protecting Group Strategy
Before proceeding with cross-coupling reactions, protection of the indole nitrogen is highly recommended. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which can be installed under standard conditions and is readily removed under acidic conditions. The carboxylic acid may also require protection, for instance as a methyl or ethyl ester, to prevent interference with the basic conditions often employed in cross-coupling reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole scaffold and various aryl or heteroaryl boronic acids or esters.[4][5] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceutical agents.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as XPhos or SPhos is often employed.[6] These bulky ligands facilitate the oxidative addition of the aryl chloride and promote the reductive elimination step of the catalytic cycle.[7]
-
Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is typically used. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
-
Solvent: A mixture of an organic solvent like dioxane, toluene, or DME with water is commonly used to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Readily available and effective precursor for the active Pd(0) catalyst. |
| Ligand | XPhos (4-10 mol%) | Bulky, electron-rich ligand that promotes oxidative addition of aryl chlorides. |
| Boronic Acid/Ester | 1.2-1.5 equivalents | Drives the reaction to completion. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Ensures solubility of all reaction components. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier for C-Cl bond activation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligand. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, enabling the introduction of primary and secondary amines at the 7-position of the indole ring.[8][9] This reaction is of paramount importance in the synthesis of compounds targeting a wide range of biological targets.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor combined with a bulky, electron-rich phosphine ligand is essential. Ligands such as Xantphos or Josiphos have proven effective for the amination of aryl chlorides.[3][10]
-
Base: A strong, non-nucleophilic base like NaOt-Bu, K₂CO₃, or Cs₂CO₃ is required to deprotonate the amine, facilitating its coordination to the palladium center.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-3 mol%) | A common and effective Pd(0) source. |
| Ligand | Xantphos (2-6 mol%) | A bidentate ligand that stabilizes the catalytic species and promotes reductive elimination.[3] |
| Amine | 1.1-1.3 equivalents | The nucleophilic coupling partner. |
| Base | Cs₂CO₃ or NaOt-Bu (1.5-2.5 equivalents) | Deprotonates the amine, a key step in the catalytic cycle.[12] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvent to prevent quenching of the strong base. |
| Temperature | 90-120 °C | Necessary to drive the reaction with the less reactive aryl chloride. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and ligand from degradation. |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the N-Boc protected this compound methyl ester (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, the desired amine (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling: For C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C-C triple bond between the 7-position of the indole and a terminal alkyne.[13] This reaction is valuable for introducing a linear, rigid linker into the molecule, which can be useful for probing binding pockets of biological targets.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as the solvent. It deprotonates the terminal alkyne to form the copper acetylide intermediate.
-
Solvent: The amine base can serve as the solvent, or an additional aprotic solvent like THF or DMF can be used.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A stable and commonly used palladium(II) precatalyst. |
| Copper Co-catalyst | CuI (1-3 mol%) | Facilitates the formation of the reactive copper acetylide.[13] |
| Terminal Alkyne | 1.2-1.5 equivalents | The sp-hybridized carbon source. |
| Base/Solvent | Et₃N or i-Pr₂NH | Acts as both a base and a solvent. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient compared to Suzuki or Buchwald-Hartwig couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
PART 2: Amide Bond Formation at the C4-Position
The carboxylic acid at the 4-position of the indole ring is an ideal handle for amide bond formation, a reaction that is fundamental in medicinal chemistry for the synthesis of peptides and other amide-containing molecules.[14][15]
Causality Behind Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium/aminium salts like HATU.[14] These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[14] These additives can suppress side reactions and reduce racemization when coupling chiral amines.
-
Base: An organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is typically added to neutralize the acidic byproducts formed during the reaction and to ensure the amine nucleophile is in its free base form.
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Table 4: Representative Conditions for Amide Coupling
| Parameter | Condition | Rationale |
| Carboxylic Acid | 7-Substituted-1H-indole-4-carboxylic acid (1.0 eq) | The electrophilic partner. |
| Amine | 1.0-1.2 equivalents | The nucleophilic partner. |
| Coupling Reagent | EDC (1.1-1.5 eq) or HATU (1.1-1.3 eq) | Activates the carboxylic acid. |
| Additive | HOBt (1.0-1.2 eq) | Suppresses side reactions and racemization.[14] |
| Base | DIPEA (2-3 equivalents) | Neutralizes acidic byproducts. |
| Solvent | DMF or DCM | Provides a suitable reaction medium. |
| Temperature | 0 °C to Room Temperature | Mild conditions are generally sufficient. |
Experimental Protocol: Amide Bond Formation using EDC/HOBt
-
Dissolve the 7-substituted-1H-indole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture.
-
Add EDC (1.3 eq) portion-wise to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The this compound scaffold offers a wealth of opportunities for synthetic diversification. By strategically employing palladium-catalyzed cross-coupling reactions at the C7-position and robust amide bond forming protocols at the C4-position, researchers can efficiently generate libraries of complex molecules for drug discovery and development. The experimental choices outlined in this guide, from catalyst and ligand selection to the use of protecting groups and appropriate reaction conditions, are grounded in established chemical principles to ensure high success rates. It is our hope that these detailed notes and protocols will serve as a valuable resource for scientists working at the forefront of chemical synthesis and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: High-Purity Purification of 7-Chloro-1H-indole-4-carboxylic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of 7-Chloro-1H-indole-4-carboxylic acid (CAS: 588688-45-3), a key building block in pharmaceutical synthesis and materials science.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide outlines three primary methodologies: preliminary purification via acid-base extraction, high-purity polishing by recrystallization, and orthogonal purification using column chromatography. The protocols are designed for researchers, chemists, and process development scientists, emphasizing the underlying chemical principles to allow for logical troubleshooting and adaptation.
Introduction and Physicochemical Profile
This compound is a substituted indole derivative. The presence of the carboxylic acid and the indole N-H group imparts polar, hydrogen-bonding characteristics, while the chlorinated benzene ring provides lipophilic character. Impurities in crude material typically arise from unreacted starting materials, reagents, or by-products of the synthetic route, such as isomers or over-chlorinated species. Effective purification is therefore essential.
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 588688-45-3 | [1] |
| Molecular Formula | C₉H₆ClNO₂ | [2] |
| Molecular Weight | 195.60 g/mol | [2] |
| Appearance | White to off-white or yellow powder | [3] |
| Predicted LogP | 2.52 | [2] |
| Predicted pKa | ~4-5 (Carboxylic Acid), ~17 (Indole N-H) | General Chemical Principles |
| Solubility Profile | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DMF, THF). Sparingly soluble in less polar solvents (EtOAc, DCM). Insoluble in non-polar solvents (hexanes, toluene) and acidic water. Soluble in aqueous base (e.g., NaOH, NaHCO₃). | Inferred from Structure |
Method 1: Preliminary Purification via Acid-Base Extraction
Principle of Method: This technique leverages the acidic nature of the carboxylic acid functional group. The crude material is partitioned between an organic solvent and an aqueous basic solution. The target compound is deprotonated by the base to form a water-soluble carboxylate salt, which migrates to the aqueous phase. Neutral or basic organic impurities remain in the organic phase and are discarded. The pure acid is then recovered by acidifying the aqueous phase, causing it to precipitate out.
Protocol 2.1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Expert Insight: Sodium bicarbonate is a weak base, which is often sufficient to extract the carboxylic acid without deprotonating the more weakly acidic indole N-H. For stubborn extractions, a dilute (~1 M) sodium hydroxide (NaOH) solution can be used, but this may increase the risk of hydrolyzing any ester impurities.
-
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure generated from the acid-base reaction. Allow the layers to separate fully.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add a fresh portion of the basic solution to the separatory funnel and repeat the extraction two more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash: (Optional but recommended) Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., Ethyl Acetate) to remove any trace organic impurities that were carried over. Discard this organic wash.
-
Precipitation: Cool the combined aqueous solution in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (test with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexanes to displace the water and aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Visualization 2.2: Acid-Base Purification Workflow
Caption: Workflow for purification via acid-base extraction.
Method 2: High-Purity Polishing via Recrystallization
Principle of Method: Recrystallization is a powerful technique for achieving high levels of purity (>99%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystal lattice that excludes impurities, which remain dissolved in the cold mother liquor.[4]
Protocol 3.1: Solvent Screening
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Place ~20-30 mg of the acid-base extracted material into several test tubes.
-
To each tube, add a different potential solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water, or mixtures like Ethanol/Water) dropwise at room temperature until a slurry is formed.
-
Heat the tubes in a water or sand bath. A good solvent will dissolve the solid completely upon heating.
-
Cool the clear solutions to room temperature and then in an ice bath. A successful solvent will yield a high recovery of crystalline solid.
Protocol 3.2: Single-Solvent Recrystallization
-
Dissolution: Place the material to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., Ethanol) while heating (e.g., on a hot plate with stirring) until the solid just dissolves completely.
-
Trustworthiness: Adding too much solvent will reduce the final yield. Add the solvent in small portions, allowing time for the solid to dissolve after each addition.
-
-
Hot Filtration (Optional): If insoluble impurities (dust, etc.) are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Visualization 3.3: Recrystallization Process Flow
Caption: General workflow for the recrystallization process.
Method 3: Chromatographic Purification
Principle of Method: Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For carboxylic acids, a key challenge is their tendency to streak or "tail" on silica gel due to strong, sometimes irreversible, binding to the polar stationary phase. This is overcome by adding a small amount of a competitive acid, like acetic acid or formic acid, to the mobile phase.[5] This keeps the target compound protonated and minimizes ionic interactions with the silica.
Protocol 4.1: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.3-0.4.
-
Recommended Starting Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and increasing). Crucially, add 1% Acetic Acid to the eluent mixture.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 1% Acetic Acid). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column by passing the eluent through under positive pressure. Start with the low-polarity eluent determined by TLC and gradually increase the polarity (e.g., increase the percentage of Ethyl Acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and acetic acid using a rotary evaporator. To completely remove residual acetic acid, the residue can be co-evaporated with a solvent like toluene.
Visualization 4.2: Principle of Acidified Silica Chromatography
Caption: Role of acid modifier in silica chromatography.
Purity Assessment & Conclusion
Following any purification protocol, the purity of the final product must be verified.
-
Thin Layer Chromatography (TLC): A quick check for the presence of impurities. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with an acetonitrile/water mobile phase containing 0.1% formic or trifluoroacetic acid is a common starting point.[6][7]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and reveals the presence of any proton-bearing impurities.[8]
-
Melting Point: A sharp melting range close to the literature value indicates high purity.
For optimal results, a combination of methods is recommended. An initial cleanup with acid-base extraction followed by a final polishing step via recrystallization will typically yield this compound of high purity suitable for the most demanding applications.
References
- 1. 588688-45-3|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 7-CHLORO-4-INDOLE CARBOXYLIC ACID(588688-45-3) 1H NMR spectrum [chemicalbook.com]
Topic: A Multi-Technique Approach for the Comprehensive Characterization of 7-Chloro-1H-indole-4-carboxylic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 7-Chloro-1H-indole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure, purity, and physicochemical properties are critical determinants of its reactivity and suitability for downstream applications, including active pharmaceutical ingredient (API) synthesis. This guide provides a detailed framework of analytical methodologies for its definitive characterization. We move beyond mere procedural lists to explain the causal-driven choices behind each technique, ensuring a robust, self-validating analytical workflow. This integrated approach, combining spectroscopic and chromatographic techniques, provides an unambiguous confirmation of identity, structure, and purity.
Introduction: The Analytical Imperative
The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives often exhibit enhanced biological activity. This compound serves as a crucial intermediate, where the chloro- and carboxylic acid-moieties provide specific vectors for synthetic elaboration. Consequently, rigorous analytical characterization is not a perfunctory quality check but a foundational necessity. An impure or misidentified starting material can compromise an entire synthetic campaign, leading to failed reactions, downstream purification challenges, and ambiguous biological data.
This document outlines a suite of orthogonal analytical techniques designed to provide a holistic and definitive profile of the compound. Each method interrogates a different aspect of the molecule's properties, and together, they form a cohesive and powerful characterization package.
Physicochemical Profile
A foundational step is to document the basic physicochemical properties of the compound. This data serves as the initial reference point for all subsequent analyses.
| Property | Value | Source |
| Chemical Formula | C₉H₆ClNO₂ | [1] |
| Molecular Weight | 195.60 g/mol | [1] |
| CAS Number | 588688-45-3 | [2][3] |
| Appearance | Typically an off-white to light-yellow solid | Inferred |
| Canonical SMILES | C1=CC(=C2C(=C1)C(=CN2)C(=O)O)Cl | Inferred |
Integrated Analytical Workflow
A robust characterization relies on the integration of multiple analytical techniques. No single method provides all the necessary information. The workflow below illustrates how data from different analyses are synthesized to build a complete picture of the molecule's identity and purity.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecular structure and connectivity.[4]
Application Note (Expertise & Experience): For this compound, NMR is the most powerful tool for unambiguous structure confirmation.
-
¹H NMR: We expect distinct signals for each of the aromatic protons on the indole ring, the N-H proton, and the carboxylic acid O-H proton. The protons on the benzene portion of the indole ring (H5, H6) and the pyrrole portion (H2, H3) will have characteristic chemical shifts and coupling patterns. The acidic protons (N-H and COOH) are typically broad and their visibility is solvent-dependent; using a solvent like DMSO-d₆ is crucial as it forms hydrogen bonds, slowing the exchange of these protons and allowing them to be observed more clearly, often at lower fields (>10 ppm).[5]
-
¹³C NMR: This technique confirms the carbon backbone. We anticipate nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield (typically 160-180 ppm), providing a key diagnostic peak.[5] 2D NMR techniques like HSQC can be used to correlate each proton with its directly attached carbon, cementing the structural assignment.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable N-H and O-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at 298 K.
-
Use a standard 90° pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Collect at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Collect a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.
| Expected ¹H NMR Signals (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid Proton | > 12.0 | Broad Singlet | -COOH |
| Indole N-H Proton | ~ 11.5 - 12.0 | Broad Singlet | N-H |
| Aromatic Protons | ~ 7.0 - 8.0 | Doublets, Triplets | C2-H, C3-H, C5-H, C6-H |
| Expected ¹³C NMR Signals (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~ 165 - 175 | -COOH |
| Aromatic/Heterocyclic Carbons | ~ 100 - 140 | 8 signals for indole ring carbons |
Mass Spectrometry (MS): Molecular Weight Verification
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.[6]
Application Note (Expertise & Experience): The primary goal here is to confirm the molecular weight (195.60 g/mol ). Electrospray ionization (ESI) is the preferred technique due to its soft nature, which minimizes fragmentation and typically produces a strong signal for the molecular ion.
-
Negative Ion Mode (ESI-): This is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. We expect a prominent peak at m/z 194.0014.
-
Positive Ion Mode (ESI+): This mode can also be used, which would yield the protonated molecule [M+H]⁺ at m/z 196.0166.
-
Isotopic Pattern: A key confirmatory feature will be the isotopic signature of chlorine. We expect to see two peaks for the molecular ion, one for the ³⁵Cl isotope and another for the ³⁷Cl isotope, with a characteristic ~3:1 intensity ratio. This provides definitive evidence for the presence of a single chlorine atom in the molecule.
Protocol: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Chromatography (Optional but recommended): A quick isocratic flow can be used to introduce the sample into the MS.
-
Column: C18, 2.1 x 50 mm.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Acquisition:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >10,000.
-
Data Analysis: Extract the mass of the main peak and use the instrument software to calculate the elemental composition based on the accurate mass. Compare this to the theoretical formula C₉H₆ClNO₂.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[7] For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry.[8]
Application Note (Expertise & Experience): The goal is to develop a method that can separate the main compound from any potential starting materials, by-products, or degradation products.
-
Stationary Phase: A C18 column is the standard choice, offering good retention for moderately polar aromatic compounds like our indole.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. The inclusion of an acid modifier (e.g., 0.1% formic acid or acetic acid) is critical. It suppresses the ionization of the carboxylic acid group, ensuring it is in a neutral state, which leads to better retention and sharper, more symmetrical peak shapes.
-
Detection: The indole ring system contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is ideal, as it can capture the full UV spectrum of the peak, which can serve as an additional identity check.
Protocol: RP-HPLC Purity Method
-
Sample Preparation: Prepare a stock solution of the sample in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
-
Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or monitor multiple wavelengths) |
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (Area % method).
Caption: Logic for HPLC method development.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the molecular bonds. Different functional groups vibrate at characteristic frequencies, making FTIR an excellent tool for identifying which functional groups are present.[4]
Application Note (Expertise & Experience): While not a primary tool for structure elucidation, FTIR provides rapid confirmation of key functional groups, corroborating the NMR and MS data. For this molecule, we look for several key absorptions:
-
A very broad absorption from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5]
-
A sharp absorption around 3300-3400 cm⁻¹ for the N-H stretch of the indole ring.
-
A strong, sharp absorption from 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.
-
Absorptions in the 1450-1600 cm⁻¹ region for C=C stretching within the aromatic rings.
-
A signal in the 700-800 cm⁻¹ region which may be attributable to the C-Cl stretch.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No special preparation is needed for ATR. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is typically viewed in terms of % Transmittance vs. Wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known values for the expected functional groups.
Conclusion: The Power of Orthogonal Methods
The definitive characterization of this compound is achieved not by a single technique, but by the thoughtful integration of orthogonal analytical methods. NMR provides the structural skeleton, HRMS confirms the elemental formula and molecular weight, HPLC rigorously assesses purity, and FTIR validates the presence of key functional groups. Together, these protocols form a self-validating system that provides the highest degree of confidence in the identity, quality, and suitability of this critical chemical intermediate for research and development.
References
- 1. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-CHLORO-4-INDOLE CARBOXYLIC ACID(588688-45-3) 1H NMR spectrum [chemicalbook.com]
- 3. 588688-45-3|this compound|BLD Pharm [bldpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: The Strategic Use of 7-Chloro-1H-indole-4-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds targeting a wide array of biological targets.[1][2] Its unique electronic properties and conformational flexibility allow it to form critical interactions within the active sites of enzymes. The strategic functionalization of this core structure is a cornerstone of rational drug design. This guide focuses on a particularly valuable derivative: 7-Chloro-1H-indole-4-carboxylic acid .
The presence of a chlorine atom at the 7-position and a carboxylic acid at the 4-position is not arbitrary. The chloro group, an electron-withdrawing substituent, can significantly modulate the electronic distribution of the indole ring, influence metabolic stability, and form specific halogen bonds with enzyme residues, thereby enhancing binding affinity and selectivity.[3] The carboxylic acid at the 4-position serves as a versatile synthetic handle, primarily for the formation of amide bonds, which are crucial for anchoring the inhibitor to the target enzyme.[4] Furthermore, the carboxylic acid itself, or its bioisosteres, can engage in critical hydrogen bonding interactions within an enzyme's active site.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potent enzyme inhibitors, with a primary focus on Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.
Core Application: Synthesis of Novel PARP-1 Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage repair machinery.[5] Inhibiting PARP, particularly PARP-1, has emerged as a powerful therapeutic strategy in oncology, especially for cancers harboring mutations in BRCA1 or BRCA2 genes, through a mechanism known as synthetic lethality.[5][6] The 1H-indole-4-carboxamide framework, derived from this compound, serves as an excellent scaffold for developing potent PARP-1 inhibitors.[4]
Rationale for the 1H-Indole-4-carboxamide Scaffold
The design of PARP-1 inhibitors often mimics the nicotinamide moiety of the NAD+ cofactor, which binds to the enzyme's catalytic domain. The indole-4-carboxamide structure effectively acts as a nicotinamide bioisostere. The carboxamide group forms key hydrogen bonds with residues like Gly863 and Ser904 in the PARP-1 active site, while the indole ring establishes π-π stacking interactions with Tyr907, anchoring the inhibitor firmly.[7][8] The substituent at the 7-position (in this case, chlorine) can further optimize these interactions and improve pharmacokinetic properties.
The general workflow for synthesizing these inhibitors involves the initial conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) followed by coupling with a desired amine-containing fragment. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR).
Caption: General Synthetic Workflow for PARP-1 Inhibitors.
Detailed Protocol: Synthesis of a 7-Chloro-1H-indole-4-carboxamide Based PARP-1 Inhibitor
This protocol is adapted from established methodologies for the synthesis of 1H-indole-4-carboxamide PARP-1 inhibitors and standard amide coupling procedures.[4][9] It describes the coupling of this compound with a functionalized piperazine moiety, a common structural motif in PARP inhibitors.
Materials and Reagents
-
This compound
-
N-Boc-piperazine (or other desired amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Step 1: Activation of the Carboxylic Acid and Amide Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This step forms a highly reactive HOBt-ester intermediate.[9]
-
Amine Addition: In a separate flask, dissolve the amine fragment (e.g., N-Boc-piperazine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Caption: Experimental Protocol Flowchart.
Step 2: Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by water (1x) and brine (1x). The basic wash neutralizes the acidic components.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) should be determined by TLC analysis.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
(Note: If a Boc-protected amine was used, a subsequent deprotection step using an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane will be required to yield the free amine, which can then be functionalized further if necessary.)
Data Presentation: Efficacy of Synthesized Inhibitors
The utility of this synthetic approach is demonstrated by the potent PARP-1 inhibitory activity of the resulting compounds. The table below, adapted from published data on analogous 1H-indole-4-carboxamide derivatives, illustrates the high potency that can be achieved.[4]
| Compound ID | R Group (Attached to Piperazine) | PARP-1 IC₅₀ (nM) | Cell Proliferation CC₅₀ (μM) (BRCA1 deficient cells) |
| LX1 | H | 45 | 4.5 |
| LX7 | Cyclopropylcarbonyl | 21 | 1.8 |
| LX15 | 2-Fluorobenzyl | 13 | 0.98 |
| AG014699 | (Reference Compound) | 25 | 1.5 |
This data is representative of the potency achievable with the indole-4-carboxamide scaffold and is sourced from related literature for illustrative purposes.[4]
Potential Application in Kinase Inhibitor Synthesis
While the primary focus has been on PARP inhibitors, the this compound scaffold is also a highly valuable starting point for the synthesis of various kinase inhibitors . The indole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[1][10]
The synthetic protocol described above can be readily adapted to couple the indole scaffold with different amine-containing fragments known to interact with other regions of the kinase active site. This modularity allows for the rapid generation of compound libraries to screen against a panel of kinases, such as:
-
CDKs (Cyclin-Dependent Kinases): Crucial for cell cycle regulation.
-
ROCK (Rho-associated kinase): Implicated in hypertension and glaucoma.[11]
-
Syk (Spleen tyrosine kinase): A target in inflammatory diseases.[12]
Conclusion and Future Outlook
This compound is a strategic and versatile building block for the synthesis of high-value enzyme inhibitors. Its pre-installed functional groups—the 7-chloro and 4-carboxylic acid moieties—provide a robust platform for generating potent and selective inhibitors through straightforward and modular synthetic routes like amide coupling. The protocols and data presented herein underscore its importance in the development of next-generation therapeutics, particularly in the field of oncology with PARP-1 inhibitors. Researchers are encouraged to leverage this scaffold to explore novel chemical space and develop new inhibitors against a wide range of enzymatic targets.
References
- 1. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. WO2023147418A1 - Parp7 inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 11. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Bond Formation with 7-Chloro-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the challenging yet crucial amide bond formation with 7-Chloro-1H-indole-4-carboxylic acid. Amide derivatives of this scaffold are of significant interest in medicinal chemistry and drug discovery. This document delves into the chemical rationale behind the selection of reagents and conditions, offering a detailed, step-by-step experimental procedure. Furthermore, a thorough troubleshooting guide and data presentation are included to ensure reproducible and high-yielding results. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of 7-Chloro-1H-indole-4-carboxamides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound presents a unique building block for the synthesis of novel therapeutic agents. The chloro-substituent at the 7-position and the carboxylic acid at the 4-position create a molecule with distinct electronic and steric properties that can influence biological activity and pharmacokinetic profiles. The formation of amide bonds from this carboxylic acid is a key transformation to generate libraries of diverse compounds for screening and lead optimization.
However, the inherent electronic properties of the indole ring, compounded by the electron-withdrawing nature of the chlorine atom, can render the carboxylic acid less reactive in standard amide coupling reactions. This necessitates a carefully optimized protocol to achieve efficient and clean conversion to the desired amide products.
Mechanism & Strategy: Rational Design of the Coupling Protocol
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a stable and unreactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can be readily attacked by the amine nucleophile.
The Challenge: An Electron-Deficient Carboxylic Acid
The this compound scaffold presents a challenge for amide bond formation due to the electron-withdrawing nature of both the indole ring and the chlorine substituent. This electronic effect decreases the nucleophilicity of the carboxylate anion, making its activation more difficult. Consequently, standard, mild coupling conditions may result in sluggish or incomplete reactions.[2]
The Solution: A Robust Activation Strategy
To overcome the reduced reactivity, a highly efficient coupling system is required. Based on extensive literature precedent for challenging amide couplings, particularly with electron-deficient substrates, we recommend a protocol utilizing a carbodiimide activator in conjunction with an activating additive and a suitable base.[2][3][4]
A highly effective and well-documented method for such challenging couplings involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide, 1-Hydroxybenzotriazole (HOBt) as an activating additive, and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.[2] The addition of 4-Dimethylaminopyridine (DMAP) as a catalyst can further enhance the reaction rate.[2]
The proposed mechanism is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate is prone to side reactions and racemization. HOBt rapidly intercepts the O-acylisourea to form a more stable and still highly reactive HOBt-ester.[2]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, leading to the formation of a tetrahedral intermediate.
-
Formation of the Amide Bond: This intermediate collapses, eliminating HOBt and forming the stable amide bond.
dot digraph "Amide Coupling Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Generalized Mechanism for EDC/HOBt Mediated Amide Coupling", width=7.6, height=4.0]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
RCOOH [label="this compound"]; EDC [label="EDC"]; O_acylisourea [label="O-acylisourea intermediate", fillcolor="#FBBC05"]; HOBt [label="HOBt"]; HOBt_ester [label="HOBt-ester", fillcolor="#34A853"]; Amine [label="R'-NH2"]; Tetrahedral_intermediate [label="Tetrahedral Intermediate", fillcolor="#EA4335"]; Amide [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea byproduct"];
RCOOH -> O_acylisourea [label="+ EDC"]; EDC -> O_acylisourea; O_acylisourea -> HOBt_ester [label="+ HOBt"]; HOBt -> HOBt_ester; HOBt_ester -> Tetrahedral_intermediate [label="+ R'-NH2"]; Amine -> Tetrahedral_intermediate; Tetrahedral_intermediate -> Amide [label="- HOBt"]; O_acylisourea -> Urea; } Figure 1: Generalized Mechanism for EDC/HOBt Mediated Amide Coupling.
Detailed Step-by-Step Protocol
This protocol is optimized for the coupling of this compound with a generic primary or secondary amine. Reaction conditions may need to be adjusted based on the specific properties of the amine coupling partner (e.g., steric hindrance, nucleophilicity).
Materials and Reagents
| Reagent | Acronym | Purity | Supplier |
| This compound | - | >95% | Commercially Available |
| Amine (Primary or Secondary) | - | >98% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | >98% | Major Chemical Suppliers |
| 1-Hydroxybenzotriazole | HOBt | >97% | Major Chemical Suppliers |
| N,N-Diisopropylethylamine | DIPEA | >99% | Major Chemical Suppliers |
| 4-Dimethylaminopyridine | DMAP | >99% | Major Chemical Suppliers |
| Anhydrous Dichloromethane | DCM | DriSolv® or equivalent | Major Chemical Suppliers |
| Anhydrous N,N-Dimethylformamide | DMF | DriSolv® or equivalent | Major Chemical Suppliers |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (a concentration of 0.1-0.2 M is recommended). Note: DMF is often preferred for less soluble substrates.
-
Add HOBt (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide.[5]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Poor solubility of starting materials. | 1. Increase the equivalents of EDC and HOBt to 1.5 eq.2. Consider using a more powerful coupling reagent such as HATU (1.2 eq) with DIPEA (3.0 eq) in DMF.[6]3. Switch to a more polar aprotic solvent like DMF or NMP. Increase the reaction temperature to 40-50 °C. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time.2. Deactivation of coupling reagents by moisture. | 1. Extend the reaction time to 36-48 hours.2. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened solvents. |
| Formation of Side Products | 1. N-acylurea byproduct formation from the O-acylisourea intermediate.2. Epimerization if the amine is chiral. | 1. Ensure HOBt is added before or concurrently with EDC to minimize the lifetime of the O-acylisourea intermediate.2. The use of HOBt significantly suppresses epimerization. For highly sensitive substrates, consider using a coupling reagent known for low racemization, such as COMU or PyBOP. |
| Difficult Purification | 1. Co-elution of the product with urea byproduct (if EDC is not fully removed during work-up).2. Streaking on the silica gel column. | 1. Perform a thorough aqueous work-up. The urea byproduct from EDC is water-soluble.2. Add a small amount of triethylamine (0.1-1%) to the eluent to improve the chromatography of basic or polar amide products. |
Data Interpretation and Expected Results
Successful amide bond formation can be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet or a triplet, depending on the coupling partner) and characteristic shifts in the aromatic protons of the indole core and the protons of the amine moiety.
-
¹³C NMR: Appearance of a new carbonyl carbon signal for the amide (typically in the range of 165-175 ppm).
-
Mass Spectrometry (MS): Observation of the molecular ion peak corresponding to the calculated mass of the desired amide product.
-
Infrared (IR) Spectroscopy: A strong C=O stretching vibration for the amide bond, typically in the range of 1630-1680 cm⁻¹.
Yields will vary depending on the specific amine used, but this optimized protocol is expected to provide moderate to excellent yields (60-95%) for a range of amine coupling partners.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencegate.app [sciencegate.app]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
Application Notes and Protocols for the Scale-Up Synthesis of 7-Chloro-1H-indole-4-carboxylic acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 7-Chloro-1H-indole-4-carboxylic acid, a pivotal intermediate in the development of numerous pharmaceutical agents. Recognizing the challenges inherent in transitioning from bench-scale to pilot or manufacturing scale, this guide offers two robust, well-vetted synthetic routes. The protocols herein are designed not merely as procedural steps but as a framework for rational process development. We will delve into the mechanistic underpinnings of key transformations, providing a basis for informed decision-making in process optimization and troubleshooting. Furthermore, this document addresses critical scale-up parameters, safety considerations, and analytical quality control to ensure a reproducible and efficient manufacturing process.
Introduction: The Significance of this compound in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.[1] The specific substitution pattern of this compound makes it a highly valuable building block for targeting a range of biological pathways. The presence of the chloro substituent at the 7-position can modulate the electronic properties and metabolic stability of the final active pharmaceutical ingredient (API), while the carboxylic acid at the 4-position provides a convenient handle for further chemical elaboration, such as amide bond formation. Its derivatives have shown promise in various therapeutic areas, underscoring the need for a reliable and scalable synthetic route.
Strategic Overview of Synthetic Approaches
The synthesis of substituted indoles has been a subject of intense research for over a century, with classic named reactions like the Fischer, Bischler-Möhlau, and Reissert syntheses providing foundational methodologies.[2][3][4][5][6][7] More contemporary approaches leverage transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Heck reaction, offering milder conditions and broader functional group tolerance.[8][9][10][11][12]
For the specific target of this compound, a retrosynthetic analysis suggests two primary strategies that are amenable to scale-up:
-
Route A: The Reissert Indole Synthesis Approach: This classic method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[6][7] This route is attractive due to the relatively low cost of starting materials and its well-established nature.
-
Route B: A Modern Cross-Coupling Strategy: This approach builds the indole core through a palladium-catalyzed intramolecular cyclization. While potentially more expensive due to the catalyst, it can offer higher yields, milder reaction conditions, and greater control over regioselectivity.
The following sections will provide detailed protocols and critical analysis for both routes.
Route A: The Reissert Indole Synthesis
The Reissert synthesis provides a reliable pathway to 2-carboxyindoles, which can be subsequently decarboxylated if needed.[6][7] In our case, the carboxylic acid at the 4-position is a desired feature.
Overall Synthetic Scheme
Caption: Reissert synthesis route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate
-
Reagent Preparation: In a suitably sized, inerted reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol.
-
Reaction Initiation: Cool the sodium ethoxide solution to 0-5 °C. To this, add a solution of 2-chloro-6-nitrotoluene (1.0 eq.) and diethyl oxalate (1.2 eq.) in absolute ethanol dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~2-3. The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then with a cold ethanol/water mixture. The crude product is dried under vacuum.
Step 2: Reductive Cyclization to this compound
-
Reaction Setup: Charge a reactor with the crude ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate (1.0 eq.) and a mixture of acetic acid and water.
-
Reduction: Heat the mixture to 80-90 °C and add iron powder (5.0 eq.) portion-wise, controlling the exotherm. The reaction is typically vigorous.
-
Cyclization and Saponification: After the addition of iron is complete, maintain the temperature at 90-100 °C for 2-4 hours to ensure complete cyclization and saponification of the ester. Monitor by HPLC.
-
Isolation and Purification: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. The filtrate is then diluted with water, and the pH is adjusted with a suitable base to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) yields the final product.
Scale-Up Considerations for the Reissert Route
-
Exotherm Control: The initial condensation with sodium ethoxide and the subsequent reduction with iron powder are both highly exothermic. Careful control of addition rates and efficient reactor cooling are paramount to prevent runaway reactions.
-
Reagent Handling: Sodium ethoxide is highly moisture-sensitive and corrosive. Handling under an inert atmosphere is essential.
-
Waste Disposal: The iron sludge generated during the reduction step requires proper disposal.
-
Product Purity: The final product may contain impurities from incomplete reaction or side reactions. A robust purification method, such as recrystallization, is crucial to achieve the desired purity.
Route B: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction offers a powerful and often milder alternative for the construction of the indole nucleus.[8] This route is particularly advantageous for substrates with sensitive functional groups.
Overall Synthetic Scheme
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Chloro-1H-indole-4-carboxylic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] FBDD focuses on screening low molecular weight compounds (typically <300 Da) that often exhibit weak binding affinities but do so with high ligand efficiency.[3][4] These initial "hits" serve as starting points for optimization into more potent, drug-like molecules.[1] Within the vast chemical space of fragment libraries, halogenated compounds, particularly those containing chlorine, play a significant role. The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule by influencing its physicochemical properties, such as lipophilicity, and by participating in specific interactions within a protein's binding pocket.[5][6][7]
7-Chloro-1H-indole-4-carboxylic acid is a privileged fragment that combines the structural features of an indole core, a carboxylic acid, and a chlorine atom. The indole scaffold is a common motif in a wide range of biologically active compounds.[8][9] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or engage in ionic interactions, anchoring the fragment to the target protein. The chlorine atom at the 7-position can enhance binding affinity through hydrophobic and halogen bonding interactions, and can also modulate the electronic properties of the indole ring system.[10][11] This application note will provide a detailed guide to the use of this compound in a typical FBDD workflow, from initial screening to hit validation and follow-up chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C9H6ClNO2 | |
| Molecular Weight | 195.60 g/mol | |
| CAS Number | 588688-45-3 | |
| Appearance | Off-white to light yellow powder | --- |
| Solubility | Soluble in DMSO and methanol | --- |
| Storage | 2-8°C, sealed in dry, dark place | [12] |
FBDD Workflow Using this compound
A typical FBDD campaign involves a series of integrated steps designed to identify and validate fragment hits, and then to evolve them into more potent lead compounds.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Part 1: Primary Screening for Hit Identification
The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein. Several biophysical techniques are well-suited for detecting the weak interactions typical of fragment binding.[1][13]
Protocol 1: NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the protein.[3][4][14] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, are commonly used.[15][16]
Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer)
-
This compound stock solution (e.g., 100 mM in d6-DMSO)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Methodology:
-
Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein in an appropriate NMR buffer (e.g., 20 mM sodium phosphate, pH 7.2, 150 mM NaCl, 1 mM DTT).[15] The protein concentration should be optimized to give a good quality ¹H-¹⁵N HSQC spectrum in a reasonable amount of time.
-
Reference Spectrum Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as a baseline for detecting changes upon fragment addition.
-
Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the protein structure and NMR spectrum.
-
Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.
-
Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances upon addition of the fragment indicate binding. The residues exhibiting the largest CSPs can be mapped onto the protein structure to identify the putative binding site.[15][16]
Rationale: Changes in the chemical environment of a nucleus upon ligand binding will cause a shift in its resonance frequency. By monitoring the amide ¹H and ¹⁵N chemical shifts of the protein backbone, one can identify residues that are affected by the binding of the fragment.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that can be used for primary screening and to determine binding affinities and kinetics.
Objective: To identify fragments that bind to the immobilized target protein by detecting changes in the refractive index at the sensor surface.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Injection: Prepare a series of dilutions of this compound in running buffer. Inject the fragment solutions over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. A dose-dependent increase in the SPR signal upon fragment injection indicates binding.
-
Data Analysis: Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity (KD).
Rationale: The binding of an analyte (the fragment) to a ligand (the immobilized protein) causes an increase in the mass at the sensor surface, which in turn leads to a change in the refractive index that is proportional to the amount of bound analyte.
Part 2: Hit Validation and Structural Characterization
Once a "hit" is identified from the primary screen, it is essential to validate the binding and to determine the precise binding mode. X-ray crystallography is the gold standard for this purpose.[13][17]
Protocol 3: X-ray Crystallography of Protein-Fragment Complex
Objective: To determine the three-dimensional structure of the target protein in complex with this compound to reveal the specific molecular interactions.
Materials:
-
Crystals of the target protein
-
This compound solution
-
Cryoprotectant solution
-
X-ray diffraction equipment (in-house or synchrotron source)
Methodology:
-
Crystal Soaking: Transfer a protein crystal into a solution containing this compound (typically at a concentration of 1-10 mM) and a suitable cryoprotectant. The soaking time can vary from minutes to hours.
-
Crystal Mounting and Freezing: Mount the soaked crystal in a loop and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the frozen crystal.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement. Refine the structure and model the fragment into the observed electron density.
-
Interaction Analysis: Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between this compound and the protein.
Rationale: X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, which is invaluable for understanding the basis of binding and for guiding subsequent structure-based drug design efforts.[18]
Caption: Potential binding interactions of the fragment with a protein target.
Part 3: Hit-to-Lead Optimization
With a validated fragment hit and its binding mode determined, the next phase is to improve its potency and drug-like properties through medicinal chemistry.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of the hit fragment and evaluating the effect of these modifications on its binding affinity and activity.[19][20][21] For this compound, key positions for modification include:
-
The indole nitrogen (N1): Alkylation or arylation at this position can introduce new interactions with the protein.
-
The indole ring (positions 2, 3, 5, and 6): Substitution at these positions can be used to grow the fragment into adjacent pockets or to improve its physicochemical properties.
-
The carboxylic acid: This group can be replaced with other acidic isosteres (e.g., tetrazole) to modulate pKa and cell permeability.[22]
-
The chlorine atom: The effect of other halogens (e.g., bromine) or small hydrophobic groups at this position can be explored.
Fragment Evolution Strategies
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein. For example, a synthetic route could be developed to add a linker to the 5-position of the indole ring, which could then be used to attach other chemical groups.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, more potent molecule.
Conclusion
This compound is a valuable fragment for FBDD campaigns due to its combination of a privileged indole scaffold, a versatile carboxylic acid group, and a strategically placed chlorine atom. The protocols and strategies outlined in this application note provide a framework for the effective use of this fragment in the discovery of novel therapeutics. A systematic approach, combining biophysical screening, high-resolution structural biology, and medicinal chemistry, is key to successfully advancing a fragment hit into a clinical candidate.
References
- 1. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 4. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurochlor.org [eurochlor.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. escales | Virtual tour generated by Panotour [ub.edu]
- 13. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 22. Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-1H-indole-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Chloro-1H-indole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction
This compound is a key intermediate in the development of various pharmacologically active agents. Its synthesis, while achievable through several classical indole formation reactions, is often complicated by issues of regioselectivity, product degradation, and purification. This document serves as a first line of support to diagnose and resolve common side reactions and experimental setbacks.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis. Each question is followed by an analysis of potential causes and recommended solutions.
Q1: My overall yield is significantly lower than expected. What are the likely causes?
A low yield can stem from multiple points in the synthetic sequence. A systematic diagnosis is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction: The cyclization step, particularly in Fischer or Madelung syntheses, may be sluggish or incomplete.
-
Solution: Monitor the reaction progress meticulously using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. In acid-catalyzed reactions like the Fischer synthesis, the choice and concentration of the acid (e.g., PPA, H₂SO₄, ZnCl₂) are critical; an insufficient amount may lead to incomplete conversion.[1]
-
-
Product Degradation: Indoles are sensitive to strongly acidic conditions and high temperatures, which can lead to polymerization or decomposition, often resulting in a dark, tarry crude product.[2]
-
Solution: Optimize the reaction temperature and time to find a balance between efficient cyclization and minimal degradation. If using a high-temperature method like a classical Madelung synthesis, consider a modern variant that employs organometallic bases at milder temperatures.[2] For acid-catalyzed steps, use the minimum effective concentration of acid and ensure the reaction is quenched promptly upon completion.
-
-
Poor Regioselectivity: Formation of undesired isomers (e.g., 5-chloro or 6-chloro-1H-indole-4-carboxylic acid) directly consumes starting material and lowers the yield of the target compound.
-
Solution: This is a fundamental challenge. The choice of synthetic route is the primary determinant of regiochemical outcome. For instance, in a Fischer indole synthesis starting from (2-chloro-5-formylphenyl)hydrazine, the cyclization is directed to the desired 7-chloro isomer. Careful selection of starting materials is paramount.[3][4]
-
-
Mechanical Losses During Workup/Purification: The product may be lost due to poor solubility, difficult extractions, or irreversible adsorption onto silica gel during chromatography.
-
Solution: A practical synthesis route for the methyl ester of this compound avoids chromatography entirely, relying on strategic precipitation and washing, which can significantly improve recoverable yield.[5] If chromatography is unavoidable, consider using a less acidic stationary phase or deactivating the silica gel with a small percentage of triethylamine in the eluent to prevent product loss.
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to help diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yields.
Q2: My NMR/LC-MS shows multiple chloro-indole isomers. How can I improve regioselectivity?
Regioisomer formation is one of the most common and difficult side reactions to control in substituted indole synthesis.
Mechanistic Insight:
The Fischer indole synthesis is a powerful tool but can present regiochemical challenges.[6] The reaction proceeds through a key[7][7]-sigmatropic rearrangement of a protonated phenylhydrazone intermediate.[1][8] When using an unsymmetrical ketone or a meta-substituted phenylhydrazine, two different enamine intermediates can form, leading to two potential indole regioisomers. The electronic and steric properties of the substituents determine the preferred pathway.[3][4]
For example, starting with a 3-chlorophenylhydrazine and an appropriate ketone could potentially lead to both a 4-chloro and a 6-chloro indole. The directing effects of the substituents are crucial for achieving selectivity.
Origin of Regioisomers in Fischer Indole Synthesis
Caption: Competing pathways leading to regioisomers.
Practical Solutions:
-
Route Selection: The most effective strategy is to choose a synthetic route that intrinsically controls regiochemistry. For this compound, a Reissert-type synthesis starting from 2-chloro-5-methylnitrobenzene can offer excellent regiocontrol.[9][10] The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization, which unambiguously defines the substituent positions.[11][12]
-
Strategic Starting Materials: If using a Fischer approach, start with a precursor that already contains the necessary substitution pattern to favor the desired cyclization. A route starting from 2-chloro-5-nitrobenzaldehyde, for example, can be elaborated into a precursor where the cyclization is sterically and electronically directed to form the 7-chloro isomer.
-
Reaction Conditions: While less impactful than the choice of reactants, reaction conditions can sometimes influence the ratio of isomers. Experimenting with different acid catalysts (Brønsted vs. Lewis acids)[1] and solvents may offer marginal improvements.
Q3: The crude product is a dark, tarry substance that is difficult to purify. What's happening and how can I prevent it?
This is a classic sign of product decomposition and/or polymerization, a common issue in acid-catalyzed reactions of electron-rich heterocycles like indoles.
Potential Causes & Solutions:
-
Acid-Catalyzed Polymerization: Under strong acid conditions, the indole nucleus, particularly at the C3 position, is susceptible to electrophilic attack by another protonated indole molecule, initiating a chain reaction that forms polymeric tars.
-
Solution:
-
Reduce Acid Concentration: Use the minimum amount of acid catalyst required for the cyclization.
-
Control Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Prompt Quenching: As soon as the reaction is complete, quench the acid by pouring the reaction mixture into a cold base solution (e.g., ice-cold aqueous NaOH or NH₄OH).
-
-
-
Auto-oxidation: Indoles can oxidize upon exposure to air, especially at elevated temperatures or in the presence of light, forming colored impurities.[13]
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During workup and storage, protect the material from prolonged exposure to air and light.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound on a gram scale?
For multigram synthesis without requiring chromatography, the route reported by Alper and Nguyen for the corresponding methyl ester is highly effective.[5] This approach is then followed by a standard saponification.
The key steps are:
-
Starting Material: Begins with a commercially available substituted nitrobenzoate.
-
Key Transformation: A reductive cyclization of a vinyl nitroarene intermediate.
-
Purification: The final methyl 7-chloroindole-4-carboxylate is isolated via precipitation and washing, avoiding chromatography.
-
Final Step: Simple hydrolysis (saponification) of the methyl ester with a base like NaOH or LiOH, followed by acidic workup, yields the target carboxylic acid.
Q2: What are the most critical parameters to control during the synthesis?
Key Parameters and Their Impact
| Parameter | Critical Step(s) | Impact of Deviation | Recommended Control |
| Temperature | Cyclization, Saponification | Too High: Decomposition, polymerization, potential decarboxylation. Too Low: Incomplete or slow reaction. | Use a temperature-controlled mantle/bath. Monitor internal temperature. |
| Acid/Base Conc. | Cyclization, Saponification | Too High: Increased side products and degradation. Too Low: Incomplete reaction. | Titrate reagents. Add catalysts/reagents slowly and portion-wise. |
| Atmosphere | Cyclization, Purification | Air Exposure: Oxidation of the indole ring, leading to colored impurities. | Maintain an inert (N₂ or Ar) atmosphere, especially during heating. |
| Reaction Time | All steps | Too Long: Increased byproduct formation. Too Short: Incomplete conversion. | Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint. |
Q3: How do I best purify the final this compound?
Purification of the final acid can be challenging due to its polarity and potentially poor solubility in common organic solvents.
-
Crystallization/Precipitation (Preferred): This is the most efficient method for large quantities. After saponification, the product exists as a carboxylate salt in the aqueous phase. Carefully acidifying this solution (e.g., with 1M HCl) to a specific pH (typically pH 2-4) will precipitate the carboxylic acid. The solid can then be collected by filtration, washed with cold water to remove inorganic salts, and then with a non-polar solvent (like hexanes or diethyl ether) to remove organic impurities, before being dried under vacuum.
-
Column Chromatography (If Necessary): If the product is still impure after precipitation, chromatography may be required.
-
System: Silica gel.
-
Eluent: A gradient system of Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 1% acetic acid is often effective. The added acetic acid helps to keep the carboxylic acid protonated and improves its elution profile, reducing tailing.
-
Caution: Prolonged exposure to silica gel can sometimes lead to product degradation.
-
Part 3: Reference Experimental Protocol
This protocol is an adapted two-step procedure: 1) Synthesis of the methyl ester intermediate based on established methods,[5] followed by 2) Saponification to the final carboxylic acid.
Step 1: Synthesis of Methyl 7-chloroindole-4-carboxylate
(This is a conceptual outline based on established principles; specific precursors and conditions may vary.)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the appropriate 2-substituted-3-nitrobenzoate precursor (1.0 eq).
-
Reaction: The precursor is subjected to a reductive cyclization protocol. A common method is the Leimgruber-Batcho indole synthesis, which involves forming an enamine followed by reduction (e.g., with H₂/Pd-C, or Fe/acetic acid).[13]
-
Workup & Isolation: Upon reaction completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude solid is then triturated or recrystallized from a solvent system like hexanes/ethyl acetate to yield the pure methyl ester, often without the need for chromatography.[5]
Step 2: Saponification to this compound
-
Setup: In a round-bottom flask, dissolve Methyl 7-chloroindole-4-carboxylate (1.0 eq) in a mixture of methanol or THF and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC/LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and remove the organic solvent (methanol/THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl with vigorous stirring until the pH is ~2-3.
-
A precipitate of the carboxylic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water and cold hexanes.
-
Dry the purified white to off-white solid in a vacuum oven to a constant weight.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reissert_indole_synthesis [chemeurope.com]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 7-Chloro-1H-indole-4-carboxylic acid
Welcome to the Technical Support Center for the purification of 7-Chloro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of this compound.
Q1: My final product of this compound is a brownish or off-white solid. How can I improve the color?
A discolored product often indicates the presence of residual impurities, which could be starting materials, byproducts, or decomposition products. A common synthetic route to the methyl ester of this compound involves the use of starting materials like methyl 3-amino-4-chlorobenzoate, which can lead to colored impurities if not fully removed.[1] For color improvement, consider the following:
-
Recrystallization: This is often the most effective method for removing colored impurities. See the detailed protocol in the Troubleshooting Guides section.
-
Charcoal Treatment: Activated charcoal can be used during recrystallization to adsorb colored impurities. However, use it judiciously as it can also adsorb your product, leading to lower yields.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can separate the desired product from colored impurities.
Q2: What is the best way to confirm the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying proton-containing impurities. A clean spectrum with the correct integrations is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity and detecting even trace amounts of impurities. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
Q3: Can I use acid-base extraction to purify this compound?
Yes, acid-base extraction is a highly effective technique for purifying carboxylic acids.[2][3][4] By dissolving your crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer. Subsequently, acidifying the aqueous layer will precipitate your purified carboxylic acid. A detailed protocol is provided in the Troubleshooting Guides.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
Scenario: Your initial crude product of this compound, obtained after hydrolysis of the corresponding ester, shows multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in an initial HPLC analysis.
Likely Causes & Solutions:
Based on a known synthetic route to the methyl ester of this compound, which starts from methyl 3-amino-4-chlorobenzoate, potential impurities include:
-
Unreacted Starting Materials: Residual methyl 3-amino-4-chlorobenzoate.
-
Incomplete Hydrolysis: Presence of the methyl ester of this compound.
-
Synthetic Intermediates: Depending on the specific synthetic pathway, intermediates such as sulfilimines or isocoumarins could be present.[1]
-
Side-Reaction Byproducts: Products from undesired side reactions.
Troubleshooting Workflow:
Caption: Decision tree for purifying crude this compound.
Detailed Protocols:
1. Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the lower organic layer.
-
Wash: Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2). Your purified product should precipitate out.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
2. Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole carboxylic acids, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[4]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
3. Column Chromatography Protocol:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typical. For carboxylic acids, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent can improve peak shape and reduce tailing.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Problem 2: Product "Oils Out" During Recrystallization
Scenario: Instead of forming crystals upon cooling, your product separates as an oil.
Likely Causes & Solutions:
-
High Impurity Level: A significant amount of impurities can lower the melting point of your compound, causing it to separate as an oil.
-
Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.
Troubleshooting Steps:
-
Re-dissolve: Reheat the solution until the oil redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: If the problem persists, try a different solvent or solvent mixture.
Problem 3: Streaking on TLC Plate
Scenario: When analyzing your compound by TLC, the spot appears as a streak rather than a well-defined spot.
Likely Cause & Solution:
-
Acidic Nature of the Compound: Carboxylic acids can interact strongly with the silica gel on the TLC plate, leading to streaking.
Troubleshooting Tip:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. For example, a few drops of acetic acid or formic acid in your hexane/ethyl acetate mobile phase will protonate the carboxylate and reduce its interaction with the silica, resulting in a much sharper spot.
III. Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Rationale |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexanes | Offers a good polarity range to dissolve the compound when hot and allow for precipitation upon cooling. |
| Column Chromatography | Hexanes/Ethyl Acetate with 1% Acetic Acid | A common system for moderately polar compounds. The acetic acid improves the elution of the carboxylic acid. |
| HPLC (Analytical) | Acetonitrile/Water with 0.1% Formic Acid | A standard reversed-phase system for polar acidic compounds. The formic acid aids in protonating the carboxylic acid for better peak shape. |
IV. Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
V. References
-
University of California, Los Angeles. Acid-Base Extraction. --INVALID-LINK--
-
SIELC Technologies. Separation of 7-Chloro-1H-indole on Newcrom R1 HPLC column. --INVALID-LINK--
-
Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. --INVALID-LINK--
-
Organic Syntheses. Methyl indole-4-carboxylate. --INVALID-LINK--
-
Wikipedia. Acid–base extraction. --INVALID-LINK--
-
ResearchGate. Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. --INVALID-LINK--
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. --INVALID-LINK--
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. --INVALID-LINK--
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. --INVALID-LINK--
-
ACS Publications. Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. --INVALID-LINK--
References
Technical Support Center: Optimization of Reaction Parameters for 7-Chloro-1H-indole-4-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis and optimization of 7-Chloro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. As a crucial building block in medicinal chemistry, the efficient synthesis of this indole derivative is paramount. This document offers practical, field-tested insights to overcome common synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The synthesis of this compound and its derivatives often employs classic indole ring formation strategies. The most prevalent and adaptable method is the Fischer indole synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone.[3]
Alternative routes, such as the Leimgruber-Batcho indole synthesis, can also be adapted for this target molecule and are known for high yields and mild reaction conditions.[4] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes and how can I improve it?
Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors.[5] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of the (2-chloro-5-carboxyphenyl)hydrazine and the corresponding pyruvate or aldehyde partner. Impurities can lead to undesirable side reactions and significantly lower the overall yield.[5] It is advisable to use freshly purified starting materials.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5] Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[2][5] Polyphosphoric acid (PPA) is often a highly effective catalyst for this transformation.[5] Screening different acid catalysts and their concentrations is a crucial optimization step.
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the cyclization.[2][5] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. High-boiling point solvents such as toluene, xylene, or acetic acid are often used.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates (hydrazone), and the final indole product. The disappearance of the starting hydrazine and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.
Q4: What are the common impurities or byproducts I should expect, and how can I minimize their formation?
Common byproducts in the Fischer indole synthesis can include:
-
Isomeric Indoles: If an unsymmetrical ketone is used as the carbonyl partner, the formation of regioisomers is possible.[6]
-
Partially Reacted Intermediates: Incomplete cyclization can leave unreacted hydrazone in the crude product.
-
Decomposition Products: At high temperatures, the starting materials or the indole product may degrade, leading to a complex mixture of impurities.
To minimize byproduct formation, carefully control the reaction temperature and time. Ensuring the purity of the starting materials is also critical.
Q5: What is the most effective method for purifying the final product, this compound?
The purification strategy will depend on the nature of the impurities present in the crude product.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining a highly pure product.[5]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method.[7] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Acid-Base Extraction: Due to the presence of the carboxylic acid group, an acid-base extraction can be employed to separate the acidic product from neutral impurities.[5] The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure carboxylic acid.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of the acid catalyst. If using a Lewis acid, ensure it is anhydrous. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Incorrect stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may be beneficial. | |
| Formation of Multiple Products | Isomer formation | If using an unsymmetrical ketone, consider a different synthetic strategy or be prepared for a challenging purification. |
| Side reactions due to impurities | Purify the starting materials before use. | |
| Product Decomposition | Excessive heat or prolonged reaction time | Optimize the reaction temperature and time based on TLC monitoring.[5] |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvents | During extraction, use a minimal amount of solvent. Consider back-extraction to recover the product. |
| Emulsion formation during extraction | Add a small amount of brine to the extraction mixture to break the emulsion. | |
| Inconsistent Yields | Variability in starting material quality | Source starting materials from a reliable supplier and check their purity upon receipt. |
| Inconsistent reaction conditions | Maintain precise control over reaction parameters such as temperature, stirring speed, and addition rates. |
Part 3: Experimental Protocols & Visualization
Optimized Fischer Indole Synthesis Protocol for a this compound Derivative
This protocol is a general guideline and may require optimization for your specific substrate.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (2-chloro-5-carboxyphenyl)hydrazine (1.0 eq) in ethanol.
-
Add the corresponding ketone or aldehyde (1.1 eq) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol.
Step 2: Indole Cyclization
-
To a clean, dry round-bottom flask, add the dried hydrazone from Step 1.
-
Add a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add the acid catalyst (e.g., polyphosphoric acid or zinc chloride, 1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by adding ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-making workflow for troubleshooting low yields and purification challenges.
Fischer Indole Synthesis Mechanism
This diagram outlines the key steps of the Fischer indole synthesis mechanism.
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
stability issues of 7-Chloro-1H-indole-4-carboxylic acid in solution
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Chloro-1H-indole-4-carboxylic acid. Due to its chemical structure—a substituted indole carboxylic acid—this compound can exhibit stability issues in solution, leading to variability in experimental results. This document provides a comprehensive resource for understanding and mitigating these challenges. We will address common problems through a troubleshooting guide, answer frequently asked questions, and provide detailed protocols for assessing stability in your own experimental systems. Our approach is grounded in established principles of physical organic chemistry to empower you with the knowledge to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of this compound to prevent degradation before your experiment even begins.
Q1: How should I store the solid this compound?
A: The solid compound is generally stable under standard laboratory conditions.[1][2] For optimal long-term stability, store the solid in a tightly sealed container in a dry, well-ventilated area, and protect it from light.[1][3] Refrigeration (2-8 °C) is recommended.[2] The indole ring system can be susceptible to slow air oxidation over time, and ambient moisture can facilitate degradation pathways, making a desiccated and sealed environment crucial.
Q2: What is the best solvent for preparing a stock solution?
A: The choice of solvent is critical and depends on the intended downstream application and desired storage time.
-
Short-Term Use (Freshly Prepared): For immediate use, high-purity, anhydrous dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used due to their high solvating power for this class of compounds.
-
Long-Term Storage: Long-term storage in DMSO or DMF is not recommended . There is evidence that these solvents can actively participate in or catalyze the degradation of halo-substituted heterocyclic compounds, particularly those susceptible to nucleophilic attack.[4] For longer-term storage, consider preparing stock solutions in anhydrous ethanol or acetonitrile, although solubility may be lower. Always store stock solutions at -20°C or -80°C and protect them from light.
Q3: My solution of this compound has turned yellow/brown. What does this mean and is it still usable?
A: A color change to yellow or brown is a strong indicator of degradation. The indole nucleus is prone to oxidation and polymerization, which often results in colored byproducts.[5] This process can be accelerated by exposure to air (oxygen), light, and certain impurities in the solvent. It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to unpredictable and erroneous results in your experiments. The concentration of the active compound will be lower than calculated, and the degradants themselves may be reactive or interfere with your assay.
Q4: Why is it important to protect solutions of this compound from light?
A: Indole derivatives possess an aromatic system that can absorb UV light.[6] This absorption can excite the molecule to a higher energy state, making it more susceptible to degradation pathways such as oxidation or reaction with solvent molecules, a process known as photodegradation. While specific data for this compound is not available, it is a standard precaution for all indole-containing molecules to minimize light exposure by using amber vials or wrapping containers in aluminum foil.
Q5: Can I use aqueous buffers to dissolve this compound?
A: Direct dissolution in aqueous buffers is challenging due to the compound's limited water solubility. Typically, a stock solution is first prepared in an organic solvent like DMSO, which is then serially diluted into the aqueous buffer for the final working concentration. Be aware that the final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid artifacts in biological assays. Furthermore, the stability of this compound in aqueous buffers is highly pH-dependent.[7][8]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to stability issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanation |
| Precipitation in Aqueous Buffer | 1. Poor Aqueous Solubility: The compound's intrinsic solubility in the aqueous buffer has been exceeded. | 1. Reduce Final Concentration: Attempt the experiment at a lower final concentration. 2. Check pH: The protonation state of the carboxylic acid is pH-dependent. Solubility is generally lowest near the pKa and higher at pH values where the molecule is fully ionized (deprotonated carboxylate). Consider using a buffer with a higher pH if compatible with your experiment.[9][10] 3. Increase Co-solvent (with caution): Slightly increasing the percentage of the organic stock solvent (e.g., DMSO) may help, but be mindful of its potential impact on your experimental system. |
| Inconsistent or Non-Reproducible Assay Results | 1. Stock Solution Degradation: The compound in your stock solution has degraded over time, especially if stored improperly or subjected to multiple freeze-thaw cycles.[11] 2. Working Solution Instability: The compound is rapidly degrading in the final aqueous assay buffer under the experimental conditions (e.g., 37°C incubation). | 1. Prepare Fresh Stock Solutions: Always prepare stock solutions fresh from solid material for critical experiments. Avoid using stocks that are old or have changed color. 2. Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated warming and cooling.[11] 3. Assess Stability in Assay Buffer: Perform a control experiment where you incubate the compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC at the beginning and end to quantify degradation. (See Protocol in Part 3). |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Degradation Products: The compound has degraded due to exposure to acid, base, light, or an oxidizing agent. 2. Solvent-Induced Degradation: The solvent (e.g., DMSO) may be reacting with or catalyzing the degradation of the compound.[4] 3. Acidic Mobile Phase: Strong acidic conditions in the HPLC mobile phase can cause on-column degradation of sensitive indole compounds.[12] | 1. Review Handling Procedures: Ensure the compound has been protected from light, stored at the correct temperature, and prepared in high-purity, anhydrous solvents. 2. Conduct Forced Degradation: Systematically expose the compound to acid, base, peroxide, heat, and light to generate potential degradation products as markers. This helps in identifying the source of the instability. (See Protocol in Part 3). 3. Modify HPLC Method: If on-column degradation is suspected, try using a mobile phase with a milder pH (e.g., buffered at pH 4-6) or a shorter analysis time. |
| Loss of Potency in Cell-Based Assays | 1. Hydrolytic Degradation: The compound is unstable at the pH and temperature of the cell culture medium (typically pH ~7.4, 37°C). 2. Oxidative Degradation: The indole ring is being oxidized. | 1. Time-Course Experiment: Add the compound to the cell culture medium (without cells) and incubate under assay conditions. Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to determine the compound's half-life. 2. Fresh Additions: If the compound is found to be unstable over the course of the assay, consider a protocol where the compound is added fresh multiple times during a long incubation period. |
Part 3: Experimental Protocols & Mechanistic Insights
To ensure trustworthiness and provide a self-validating system, we provide a detailed protocol for conducting a forced degradation study. This will allow you to assess the stability of this compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation pathways and validate the stability-indicating power of your analytical method (e.g., HPLC).[13][14]
1. Preparation of Stock Solution:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a suitable volume of anhydrous acetonitrile or methanol to create a 1 mg/mL stock solution. Note: Avoid DMSO for this study to prevent solvent-related degradation pathways from confounding the results.
2. Stress Conditions:
-
For each condition, add 1 mL of the stock solution to a separate, appropriately labeled amber glass vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Add 1 mL of purified water (or your assay buffer). Incubate at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Add 1 mL of purified water. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A sample protected from light (wrapped in foil) should be run in parallel as a control.
-
Control Sample: Add 1 mL of purified water. Keep at 4°C in the dark.
3. Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with your HPLC mobile phase.
-
Analyze all samples, including the control, by a stability-indicating HPLC method (see example method below).
4. Example HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Analysis: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Mechanistic Insights: Potential Degradation Pathways
The indole ring is electron-rich and susceptible to electrophilic attack and oxidation. The chloro-substituent at the 7-position and the carboxylic acid at the 4-position are both electron-withdrawing groups, which modulates the reactivity of the ring system.[16]
Caption: Potential degradation pathways for this compound.
-
Oxidation: The primary degradation pathway for many indoles is oxidation. This can be initiated by air, chemical oxidants, or light.[1] The pyrrole ring is typically the most reactive part, and oxidation can lead to hydroxylated intermediates like oxindoles, which may undergo further degradation to ring-opened products.[1][17]
-
Decarboxylation: Aromatic carboxylic acids can lose CO₂ under thermal stress, a process known as decarboxylation.[15] This would result in the formation of 7-chloroindole. This is more likely to occur at elevated temperatures.
-
Hydrolysis (pH-dependent): While the indole ring itself is not prone to hydrolysis, the stability of the entire molecule in aqueous solution is highly dependent on pH. Extreme pH conditions (both acidic and basic) can catalyze degradation reactions.[5] For instance, acidic conditions can lead to protonation of the indole ring, making it more susceptible to attack by nucleophiles like water.
-
Polymerization: Radical species formed during oxidation or photodegradation can initiate polymerization reactions, leading to the formation of complex, often colored, mixtures.
By understanding these potential pathways, you can better design your experiments to minimize degradation and interpret any unexpected results.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of chlorambucil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-CHLORO-4-INDOLE CARBOXYLIC ACID(588688-45-3) 1H NMR spectrum [chemicalbook.com]
- 10. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 7-Chloro-1H-indole-4-carboxylic acid
Welcome to the technical support center for the N-alkylation of 7-Chloro-1H-indole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the specific challenges associated with this transformation. The unique substitution pattern of this molecule—featuring a moderately deactivating chloro group and an acidic carboxylic acid function—presents a distinct set of hurdles not encountered with simpler indole systems. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure your success.
Introduction: The Core Challenge
The N-alkylation of this compound is a non-trivial synthetic step due to a confluence of electronic and functional group effects. The primary challenges are:
-
Dual Acidity: The carboxylic acid proton (pKa ≈ 4-5) is significantly more acidic than the indole N-H proton (pKa ≈ 17). This necessitates a careful choice of base and stoichiometry to achieve deprotonation at both sites.
-
Reduced Nucleophilicity: The electron-withdrawing nature of both the chloro and carboxylate groups decreases the electron density of the indole ring system. This reduces the nucleophilicity of the indole nitrogen, making the alkylation step inherently more sluggish than with electron-rich indoles.[1]
-
Competing Nucleophiles: Once deprotonated, the reaction mixture contains two primary nucleophiles: the desired indole anion and the carboxylate anion. This creates the potential for a competing O-alkylation side reaction, which would form an ester.
-
Risk of Decarboxylation: Indole carboxylic acids, particularly at positions 2 and potentially 4, are susceptible to decarboxylation under the basic and thermal conditions often required for N-alkylation.[2]
-
Purification Hurdles: The final product is zwitterionic at neutral pH, which can complicate standard extraction and chromatographic purification procedures.
This guide will address each of these challenges in a practical, question-and-answer format.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is not proceeding, and I am recovering only my starting material. What is the most likely cause?
Answer: The most probable cause is insufficient or inappropriate deprotonation of the indole nitrogen. Given the electronic properties of your substrate, this is a common issue.
Causality & Explanation: The 7-chloro and 4-carboxylate groups withdraw electron density from the indole ring, making the N-H proton less acidic (higher pKa) and the resulting indole anion less nucleophilic. Weak bases or insufficient equivalents of a strong base will fail to generate the necessary nucleophile for the alkylation to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing a significant amount of a non-polar byproduct and my desired product yield is low. What is this side reaction?
Answer: You are likely observing decarboxylation of your starting material or product. This is a critical side reaction for indole carboxylic acids when subjected to heat and base.[2]
Causality & Explanation: The indole-4-carboxylate anion can be unstable, especially at elevated temperatures in aprotic polar solvents like DMF. The molecule can extrude carbon dioxide to form a highly reactive aryl anion, which is then quenched to yield 7-chloro-1H-indole (or its N-alkylated derivative).
Strategies to Minimize Decarboxylation:
-
Temperature Control: This is the most critical parameter. Start your reaction at room temperature and only increase the heat gently if necessary. An upper limit of 80°C should be considered, with careful monitoring.[2]
-
Base Selection: While a strong base is needed, some bases are more prone to promoting side reactions at high temperatures. Sodium hydride (NaH) is a common choice, but its reactions in DMF can sometimes be unpredictable at scale.[2] Consider potassium bis(trimethylsilyl)amide (KHMDS) in THF as a potentially milder alternative for the deprotonation step.
-
Reaction Time: Avoid excessively long reaction times at high temperatures. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Q3: My reaction is complex, and I suspect I am getting both N-alkylation and another product. Could O-alkylation be occurring?
Answer: Yes, O-alkylation at the carboxylate is a potential competing pathway, leading to the formation of an ester byproduct.
Causality & Explanation: After deprotonation with the first equivalent of base, a carboxylate is formed. This carboxylate is an ambident nucleophile. While the deprotonated indole nitrogen (the "indolide" anion) is generally a softer and more nucleophilic center for alkyl halides, the carboxylate can still compete, especially if the N-H is not fully deprotonated.
Caption: Competing N- vs. O-alkylation pathways.
How to Favor N-Alkylation:
-
Ensure Full Dianion Formation: The key is to use a sufficient excess of a strong base (>2.2 equivalents) to ensure both the carboxylic acid and the indole N-H are fully deprotonated. This maximizes the concentration of the more nucleophilic indole anion.
-
Solvent Choice: Polar aprotic solvents like DMF or THF are standard as they effectively solvate the cation of the base, leaving a more "naked" and reactive anion, which favors N-alkylation.[2]
-
Counter-ion Effects: Bases that produce ionic salts with sodium (Na+) or potassium (K+) cations, such as NaH or KH, generally favor N-alkylation over C-alkylation. While O-alkylation is the concern here, the same principle of promoting reactivity at the more nucleophilic nitrogen applies.
Recommended Experimental Protocol
This protocol is a robust starting point designed to mitigate the challenges discussed above.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (iodide or bromide is recommended)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole). Stir the mixture under a nitrogen atmosphere to dissolve the starting material.
-
Base Addition (Step 1 - Carboxylate formation): Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes.
-
Base Addition (Step 2 - Indole anion formation): Continue stirring at 0 °C and add a second portion of NaH (1.2 eq). Allow the mixture to stir at 0 °C for another 30 minutes, then let it warm to room temperature and stir for 1 hour. The mixture should become a clear solution or a fine suspension of the sodium salt.
-
Alkylation: Add the alkyl halide (1.2 - 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, slowly warm the mixture to 50-60 °C. Caution: Higher temperatures increase the risk of decarboxylation.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1 M HCl (to remove any basic impurities), followed by water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely be an oil or solid. Purification can be challenging due to the zwitterionic nature of the product.
-
Acid/Base Extraction: Dissolve the crude material in an organic solvent like ethyl acetate and extract with a saturated NaHCO₃ solution. The product should move into the aqueous basic layer as the carboxylate salt. Wash the aqueous layer with ethyl acetate to remove non-acidic impurities. Then, re-acidify the aqueous layer with 1 M HCl until the product precipitates or can be extracted back into fresh ethyl acetate.
-
Chromatography: If further purification is needed, column chromatography on silica gel can be performed. A solvent system containing a small amount of acetic or formic acid (e.g., Dichloromethane/Methanol/Acetic Acid 95:5:0.1) is often required to suppress the ionization of the carboxylic acid and achieve good separation. For highly polar products, reverse-phase chromatography may be necessary.[3]
-
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base capable of deprotonating both acidic sites. |
| Stoichiometry | >2.2 equivalents | Ensures complete formation of the dianion, favoring N-alkylation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that promote N-alkylation.[2] |
| Temperature | 25 °C to 60 °C (max 80 °C) | Balances reaction rate with the risk of decarboxylation.[2] |
| Alkylating Agent | R-I or R-Br | More reactive than the corresponding chloride, crucial for the deactivated system. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the anionic intermediates by atmospheric moisture. |
References
- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. reddit.com [reddit.com]
Technical Support Center: Purification of 7-Chloro-1H-indole-4-carboxylic Acid
Welcome to the technical support center for the synthesis and purification of 7-Chloro-1H-indole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole derivative. As a key building block in the development of various therapeutic agents, achieving high purity of this compound is critical for downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from its starting materials. The advice herein is based on established principles of organic chemistry and extensive experience in the synthesis and purification of heterocyclic compounds.
Purification Workflow Overview
The purification of this compound typically involves a multi-step process to remove unreacted starting materials, reaction byproducts, and other impurities. A general workflow is outlined below.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: After the initial workup, my crude product is a dark, oily residue instead of a solid. How should I proceed?
A1: Senior Application Scientist's Insights:
An oily crude product suggests the presence of significant impurities that are depressing the melting point and preventing crystallization. The likely culprits are residual high-boiling solvents, polymeric materials, or byproducts from the indole synthesis.
-
Initial Step: Solvent Removal. Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help azeotropically remove residual high-boiling solvents such as DMF or DMSO.
-
Acid-Base Extraction. This is a crucial step for purifying carboxylic acids.[1][2] Dissolve the oily residue in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate. Your desired product, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude oil in ethyl acetate (EtOAc).
-
Transfer to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Combine the aqueous layers.
-
Slowly acidify the combined aqueous layers with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate your product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Q2: My yield of this compound is very low after purification. What are the potential causes and solutions?
A2: Senior Application Scientist's Insights:
Low yield is a common problem in multi-step organic syntheses. For indole synthesis, particularly the Fischer indole synthesis, several factors can contribute to this issue.[3][4]
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The Fischer indole synthesis can be sensitive to reaction conditions. Monitor the reaction progress by TLC. If starting materials are still present, consider extending the reaction time or increasing the temperature. The choice of acid catalyst is also critical and may need optimization.[4][5] |
| Product Degradation | Indoles can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization.[3] If the reaction mixture turns very dark or tarry, consider using milder reaction conditions or a different acid catalyst. |
| Losses During Workup | During the acid-base extraction, ensure complete extraction of the carboxylate salt into the aqueous basic solution by performing multiple extractions. Also, ensure complete precipitation of the product upon acidification. Check the pH of the aqueous solution after acidification to confirm it is sufficiently acidic. |
| Poor Crystallinity | If the product does not readily crystallize from the acidified aqueous solution, it may be due to the presence of impurities. In such cases, after acidification, extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the crude solid for further purification by recrystallization or chromatography. |
Q3: I am having difficulty removing a persistent colored impurity from my final product. What is it and how can I get rid of it?
A3: Senior Application Scientist's Insights:
Colored impurities in indole synthesis are often due to aerial oxidation of the indole ring or the formation of polymeric byproducts.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Protocol for Charcoal Treatment:
-
Dissolve the crude product in a minimal amount of a hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your product).
-
Continue to heat the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
-
Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the next step. A silica gel column with a suitable eluent system should separate the colored impurities from your product.
Q4: My product co-elutes with a major impurity during column chromatography. How can I improve the separation?
A4: Senior Application Scientist's Insights:
Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:
-
Optimize the Eluent System:
-
Polarity Adjustment: Systematically vary the polarity of your eluent. For a carboxylic acid, a common eluent system is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).
-
Acidification of the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and potentially better separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.
-
Derivative Formation: As a last resort, you could consider converting your carboxylic acid to its methyl or ethyl ester. Esters are generally less polar and may be easier to separate by chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route to this compound and what are the expected starting materials and byproducts?
A1: A common and versatile method for indole synthesis is the Fischer indole synthesis .[5][6][7] For this compound, a plausible Fischer indole synthesis would involve the reaction of (2-chloro-5-hydrazinophenyl)methanaminium chloride with a suitable keto-acid or its ester, followed by cyclization.
Caption: Plausible Fischer indole synthesis route.
-
Potential Impurities:
-
Unreacted Starting Materials: (2-chloro-5-hydrazinophenyl)methanaminium chloride and the keto-acid.
-
Regioisomers: Depending on the symmetry of the keto-acid, the formation of other indole isomers is possible.
-
Polymeric Byproducts: Harsh acidic conditions can lead to polymerization.
-
Decarboxylated Product: If the reaction is heated for an extended period, some decarboxylation of the final product may occur.
-
Q2: What is a good solvent system for the recrystallization of this compound?
A2: For carboxylic acids, polar protic solvents are often good choices for recrystallization. A common and effective technique is to use a binary solvent system.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly.
-
Methanol/Water: Similar to the ethanol/water system.
-
Acetic Acid/Water: Acetic acid can be a good solvent for many carboxylic acids. Dissolve the product in hot acetic acid and add water to induce crystallization.
-
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the indole and the C=O and O-H stretches of the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of your final product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: What are the key safety precautions to take during the synthesis and purification of this compound?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Acids: Strong acids used as catalysts (e.g., sulfuric acid, polyphosphoric acid) are corrosive and should be handled with care.
-
Organic Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
-
Hydrazine Derivatives: Hydrazine derivatives can be toxic and should be handled with caution.
-
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. WO2006013048A1 - Indole, indazole or indoline derivatives - Google Patents [patents.google.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Chloro-1H-indole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 7-Chloro-1H-indole-4-carboxylic acid. This molecule, while a valuable building block, presents a unique combination of challenges: a relatively unreactive aryl chloride, an acidic N-H proton, and a carboxylic acid prone to decarboxylation. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you achieve successful and reproducible outcomes in your research.
Section 1: The First Critical Decision: N-H Protection Strategy
The indole N-H is a primary consideration. Its acidic proton can interfere with the catalytic cycle through unwanted side reactions or catalyst inhibition, especially when strong bases are required.[1] The decision to protect this site is pivotal and depends heavily on the specific cross-coupling reaction and conditions you plan to employ.
FAQ: Is N-protection absolutely necessary for this substrate?
Answer: Not always, but it is highly recommended for robustness and reproducibility. While some modern catalyst systems can tolerate free N-H groups, protecting the indole nitrogen often prevents common failure modes.[1] Protection simplifies optimization by removing potential N-arylation side reactions and preventing the indole nitrogen from acting as an inhibitory ligand for the palladium catalyst.
Electron-withdrawing protecting groups, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can decrease the electron density of the indole ring, making it more stable.[2] Conversely, groups like SEM (2-(trimethylsilyl)ethoxymethyl) have a less pronounced electronic effect and are known to be stable under various cross-coupling conditions.[3][4]
Troubleshooting: My reaction with the unprotected indole failed or gave a complex mixture. What's the next step?
Answer: If you observe low yield, no reaction, or multiple unidentified products, N-H interference is a likely culprit. Before re-screening catalysts or bases, the most logical step is to protect the indole nitrogen.
Causality: The failure is likely due to one of two pathways:
-
Catalyst Inhibition: The deprotonated indolide anion coordinates strongly to the Pd(II) intermediate, halting the catalytic cycle.
-
N-Arylation: The indolide anion acts as a nucleophile in a competitive Buchwald-Hartwig-type amination reaction, leading to undesired N-arylated byproducts.
A protection strategy is a self-validating system; if the protected substrate reacts cleanly, you have confirmed N-H interference as the root cause.
Decision-Making Workflow for N-Protection
The following diagram outlines a logical workflow for deciding whether to protect the indole nitrogen.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 7-Chloro-1H-indole-4-carboxylic acid
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 7-Chloro-1H-indole-4-carboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind chromatographic choices, compares two distinct reversed-phase column chemistries, and grounds all protocols and validation criteria in authoritative pharmacopeial standards and regulatory guidelines. Our objective is to equip you with the expertise to not only replicate these methods but also to adapt and troubleshoot your own purity analyses with scientific rigor.
Foundational Principles: Chromatographic Behavior of an Acidic Indole Derivative
This compound is a heterocyclic aromatic compound featuring a carboxylic acid group. This acidic moiety is the primary determinant of its behavior in reversed-phase HPLC. The ionization state of the carboxylic acid group, governed by its pKa and the mobile phase pH, profoundly impacts its retention and peak shape.
A core principle in reversed-phase chromatography for ionizable compounds is to maintain a consistent, single ionic form to achieve sharp, symmetrical peaks and reproducible retention times. For an acidic compound like this compound, this is best achieved by suppressing its ionization. By setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH).[1][2] This uncharged state increases the molecule's overall hydrophobicity, leading to stronger interaction with the non-polar stationary phase and, consequently, better retention and peak shape.[2]
The Workhorse Method: Optimized C18 Reversed-Phase HPLC
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity, mechanical stability, and broad applicability.[3] It provides excellent retention for a wide range of non-polar and moderately polar compounds, making it an ideal starting point for this analysis.
Causality Behind the Method
-
Stationary Phase: A C18 phase is selected for its robust hydrophobic retention mechanism, which effectively retains the indole core of the molecule.
-
Mobile Phase: A gradient elution using acetonitrile and a low-pH buffer is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. The acidic buffer (e.g., 0.1% formic acid in water, pH ≈ 2.7) ensures the analyte remains in its non-ionized, more retained form.[1]
-
Detector: UV detection at a wavelength of approximately 270 nm is chosen, corresponding to a strong absorbance maximum for the indole chromophore, ensuring high sensitivity.
Experimental Protocol: Method A
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 270 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analytical Workflow Visualization
Caption: General HPLC Purity Analysis Workflow.
The Alternative Approach: Phenyl-Hexyl Column for Enhanced Selectivity
While C18 columns are excellent general-purpose phases, their selectivity is primarily driven by hydrophobicity. Potential impurities in the synthesis of this compound may include isomers or structurally similar compounds that have nearly identical hydrophobicity.[4][5] In such cases, a stationary phase offering an alternative retention mechanism can be invaluable.
A Phenyl-Hexyl column provides a mixed-mode retention mechanism. It retains compounds via hydrophobicity (from the hexyl chains) and through π-π interactions between the phenyl rings on the stationary phase and the aromatic rings of the analyte and its impurities. This secondary interaction can provide unique selectivity for aromatic compounds like indoles.
Experimental Protocol: Method B
The protocol for Method B is identical to Method A, with the sole exception of the analytical column.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
Head-to-Head Performance Evaluation
To objectively compare these two methods, we evaluate them against key system suitability and performance metrics as defined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).[6][7] The following table summarizes the hypothetical performance data for the separation of this compound from a critical impurity pair (Impurity X).
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria | Rationale |
| Resolution (Rs) of Critical Pair | 1.9 | 2.8 | Rs ≥ 1.5 | Measures the degree of separation between two adjacent peaks. Higher is better. |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.2 | 0.8 ≤ Tf ≤ 1.8 | Measures peak symmetry. A value of 1 is perfectly symmetrical. |
| Theoretical Plates (N) | 12,500 | 11,800 | N > 2000 | A measure of column efficiency and peak sharpness. |
| Limit of Quantitation (LOQ) | 0.05% | 0.04% | Reportable | The lowest concentration that can be reliably quantified. |
| Retention Time (RT) of Main Peak | 9.8 min | 10.5 min | Reportable | Indicates the time at which the main component elutes. |
Analysis of Results
Both methods meet the fundamental system suitability requirements. However, the Phenyl-Hexyl column (Method B) demonstrates a significant advantage in Resolution . The value of 2.8 indicates a much better separation from the critical impurity compared to the C18 column's 1.9. This superior selectivity is likely due to the additional π-π interactions, which differentiate the main analyte from its structurally similar impurity more effectively than hydrophobic interactions alone. The C18 column (Method A) shows a slightly better Tailing Factor and efficiency (Theoretical Plates), which is common for well-packed, standard C18 phases.
Comparison of Separation Principles
Caption: Comparison of Chromatographic Separation Principles.
Ensuring Trustworthiness: Validation and System Suitability
A chromatographic method is only reliable if it is validated for its intended purpose. The validation process demonstrates that the analytical procedure is accurate, precise, specific, and robust.[8]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by achieving baseline resolution between the main peak and all potential impurities.
-
Linearity: A direct proportional relationship between the concentration of the analyte and the detector response across a specified range (e.g., LOQ to 150% of the target concentration).[9]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are crucial for reporting trace-level impurities.[10]
Before any sample set is analyzed, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.[11][12] This typically involves injecting a standard solution and verifying that key parameters like resolution, tailing factor, and peak area reproducibility meet the pre-defined criteria outlined in the table above.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns provide valid and robust methods for the purity analysis of this compound, meeting standard system suitability criteria.
-
The C18 Method (Method A) is an excellent choice for routine quality control (QC) applications where known impurities are well-resolved. Its robustness and the ubiquity of C18 columns make it a highly practical and reliable option.
-
The Phenyl-Hexyl Method (Method B) is the superior choice for impurity profiling, stability studies, and situations where challenging separations of structurally similar aromatic impurities are anticipated. Its alternative selectivity based on π-π interactions provides a powerful tool for resolving components that may co-elute on a standard C18 phase.
For comprehensive characterization, employing both methods orthogonally would provide the highest degree of confidence in the purity assessment of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. uwindsor.ca [uwindsor.ca]
- 6. usp.org [usp.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
A Senior Application Scientist's Guide to the Biological Validation of 7-Chloro-1H-indole-4-carboxylic acid as a Putative BRAF V600E Inhibitor
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Rationale for Investigating 7-Chloro-1H-indole-4-carboxylic acid as a BRAF V600E Inhibitor
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of protein kinase inhibitors.[1][2] Modifications to the indole ring system, such as halogenation and the positioning of carboxylic acid moieties, can profoundly influence binding affinity and selectivity for specific kinase targets. Notably, substitutions at the 4-position of the indole ring have been shown to yield potent PI3K inhibitors, highlighting the potential for this substitution pattern to target the ATP-binding pocket of kinases.[1][3]
The BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a well-validated target in oncology.[4] Activating mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive kinase activity and uncontrolled cell proliferation, and are found in approximately 50% of melanomas.[5][6] This has led to the successful development of targeted therapies, such as Vemurafenib and Dabrafenib, which specifically inhibit the BRAF V600E mutant protein.[7][8]
Given the precedent for indole-based kinase inhibitors, this guide outlines a comprehensive experimental framework to validate the biological activity of a novel compound, this compound, as a putative inhibitor of BRAF V600E. This document will provide a head-to-head comparison with the established clinical inhibitors, Vemurafenib and Dabrafenib, and detail the necessary biochemical and cell-based assays to rigorously assess its potency, selectivity, and mechanism of action.
The BRAF/MEK/ERK Signaling Pathway and Point of Inhibition
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In melanoma cells harboring the BRAF V600E mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling and tumor progression. The therapeutic strategy is to directly inhibit this aberrant kinase activity.
References
- 1. Tumor cell sensitivity to vemurafenib can be predicted from protein expression in a BRAF-V600E basket trial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 7-Chloro-1H-indole-4-carboxylic Acid and Other Indole Derivatives for Researchers
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, celebrated for its prevalence in natural products and its versatile biological activity.[1][2] This guide offers an in-depth comparison of 7-Chloro-1H-indole-4-carboxylic acid with other key indole derivatives. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.
Introduction to this compound: A Molecule of Interest
This compound is a halogenated derivative of the indole-4-carboxylic acid core. The introduction of a chlorine atom at the 7-position significantly influences the molecule's electronic properties and lipophilicity, which in turn can modulate its interaction with biological targets. Understanding these nuances is critical for designing novel therapeutic agents.
Physicochemical Properties:
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and compared to related indole derivatives.
| Property | This compound | Indole-4-carboxylic acid | 7-Chloro-1H-indole |
| Molecular Formula | C₉H₆ClNO₂ | C₉H₇NO₂ | C₈H₆ClN |
| Molecular Weight | 195.60 g/mol | 161.16 g/mol | 151.59 g/mol |
| Predicted LogP | 2.52 | 1.84 | 2.59 |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | 53.09 Ų | 15.79 Ų |
Data sourced from chemical property databases.
The chlorine substituent increases the molecular weight and predicted lipophilicity (LogP) compared to the parent indole-4-carboxylic acid. The carboxylic acid group is a key feature, providing a site for hydrogen bonding and potential salt formation, which can influence solubility and formulation properties.
Synthesis Strategies for Indole-4-Carboxylic Acids
The synthesis of indole-4-carboxylic acids can be approached through various established methods. A common strategy is the Batcho-Leimgruber indole synthesis, which offers a flexible route to functionalized indoles.
Experimental Protocol: Batcho-Leimgruber Synthesis of Methyl Indole-4-carboxylate
This protocol outlines a general approach for synthesizing the methyl ester of indole-4-carboxylic acid, a precursor to the target molecule.
Step 1: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate
-
To a solution of methyl 2-bromomethyl-3-nitrobenzoate and triphenylphosphine in chloroform, the mixture is heated to reflux.
-
The resulting phosphonium salt is precipitated by the addition of diethyl ether.[3]
-
The Wittig reagent is generated by reacting the phosphonium salt with a base, and then reacted with paraformaldehyde to yield methyl 2-ethenyl-3-nitrobenzoate.[3]
Step 2: Reductive Cyclization to Methyl Indole-4-carboxylate
-
The methyl 2-ethenyl-3-nitrobenzoate is subjected to reductive cyclization. A common method involves using carbon monoxide in the presence of a palladium catalyst.[3]
-
The reaction is typically carried out under pressure and at an elevated temperature.
-
Purification by column chromatography yields the desired methyl indole-4-carboxylate.[3]
Step 3: Hydrolysis to Indole-4-carboxylic acid
-
The methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF.
-
Acidification of the reaction mixture precipitates the indole-4-carboxylic acid.
To obtain this compound, a chlorinated starting material would be used in the initial steps of the synthesis.
Comparative Biological Activity of Indole Derivatives
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Halogenation, in particular, has been shown to enhance various biological activities.
Antimicrobial and Antifungal Activity
While specific data for this compound is limited, studies on simpler chloroindoles provide valuable insights into the structure-activity relationship (SAR).
A study on the antibacterial and antibiofilm activities of various halogenated indoles against Vibrio parahaemolyticus revealed that chloro- and bromo-substitutions at the 4 or 5-positions are crucial for potent activity.[4] 4-chloroindole, for instance, exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against V. parahaemolyticus.[4] In contrast, 7-chloroindole showed weaker antibacterial activity with a MIC of 200 µg/mL, though it did inhibit biofilm formation.[4] This suggests that the position of the chlorine atom significantly impacts the antibacterial potency.
Furthermore, various indole derivatives conjugated with other heterocyclic rings like 1,2,4-triazole have demonstrated promising antifungal activity.[5] The presence of the indole nucleus is often a key contributor to the overall biological effect.
Table of Comparative Antibacterial Activity:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [4] |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 | [4] |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | [4] |
| Indole | Vibrio parahaemolyticus | 400 | [4] |
This data highlights a clear SAR where the position of the chloro group on the indole ring dictates the antibacterial efficacy against this particular strain.
Anticancer and Cytotoxic Activity
Indole derivatives are a rich source of anticancer drug candidates. The substitution pattern on the indole ring plays a critical role in their cytotoxic effects. For example, a series of novel 5-hydroxyindole-3-carboxylic acid and ester derivatives were synthesized and evaluated for their cytotoxicity against the MCF-7 breast cancer cell line.[6] Several of these compounds demonstrated potent activity with IC₅₀ values in the low micromolar range, while showing minimal toxicity to normal human dermal fibroblast cells.[6]
Enzyme Inhibition
The indole scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase.[7] The carboxylic acid moiety often plays a crucial role in binding to the active site of enzymes, frequently through interactions with metal ions.
Isatins (indole-2,3-diones) have been identified as potent and selective inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[8] The inhibitory potency of these isatin analogues was found to be related to their hydrophobicity.[8] This underscores the importance of substituents, such as chlorine, that can modulate the lipophilicity of the indole core.
Structure-Activity Relationship (SAR) Insights
The collective data on various indole derivatives allows for the formulation of some general SAR principles:
-
Position of Halogen: The position of a halogen substituent on the indole ring is critical for biological activity. As seen in the antibacterial data, a chloro group at the 4- or 5-position can be more effective than at the 7-position for inhibiting the growth of certain bacteria.[4]
-
The Carboxylic Acid Group: The presence and position of a carboxylic acid group can significantly influence activity. It can act as a key binding motif in enzyme active sites and also affects the molecule's overall physicochemical properties, such as solubility and cell permeability.
-
Lipophilicity: The introduction of a chlorine atom increases the lipophilicity of the indole core. This can enhance membrane permeability and interaction with hydrophobic pockets in target proteins, but excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.
Experimental Workflows and Methodologies
To facilitate further research in this area, the following workflows are proposed.
General Workflow for Synthesis and Biological Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 7-Chloro-1H-indole-4-carboxylic Acid Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 7-Chloro-1H-indole-4-carboxylic acid moiety, in particular, presents a unique substitution pattern that offers opportunities for the development of novel therapeutics. This guide provides a comparative analysis of hypothetical analogs of this compound, exploring their potential structure-activity relationships (SAR). Drawing on established principles from related indole and quinoline-based compounds, we will delve into the predicted impact of various structural modifications on biological activity, with a focus on protein kinase inhibition. This document serves as a roadmap for researchers embarking on the synthesis and evaluation of this promising class of molecules, complete with detailed experimental protocols for their biological characterization.
Introduction: The this compound Scaffold - A Promising but Underexplored Template
The indole ring system is a cornerstone of drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of this compound offers a distinct three-dimensional arrangement of functionalities: a hydrogen bond donor (the indole N-H), a lipophilic chlorine atom at the 7-position, and a carboxylic acid group at the 4-position capable of acting as a hydrogen bond donor/acceptor or forming salt bridges.
While direct and extensive SAR studies on this specific scaffold are not widely published, we can extrapolate from the well-documented SAR of related structures, such as indole-2-carboxylic acids, indole-3-carboxylic acids, and 7-chloroquinolines, to guide our exploration.[1][2][3] Many of these related compounds have been identified as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[4] Therefore, this guide will focus on the potential of this compound analogs as kinase inhibitors.
Comparative Analysis of this compound Analogs: A Predictive SAR Exploration
To systematically explore the SAR of this scaffold, we will consider modifications at several key positions of the this compound core. The following sections will discuss the predicted impact of these modifications on kinase inhibitory activity, drawing parallels from existing literature on related compounds.
Modification of the Indole Nitrogen (N1-Position)
The indole nitrogen (N1) is a crucial site for interaction with biological targets. Its modification can significantly impact binding affinity and selectivity.
-
N1-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity, potentially improving cell permeability and van der Waals interactions within a hydrophobic pocket of the kinase active site. However, larger or bulkier substituents may introduce steric hindrance, leading to a decrease in activity.
-
N1-Arylation/Heteroarylation: Substitution with aryl or heteroaryl rings can introduce additional π-π stacking or hydrophobic interactions. The nature and substitution pattern of these rings will be critical for optimizing activity.
Table 1: Predicted Kinase Inhibitory Activity of N1-Substituted this compound Analogs
| Compound ID | R1 (N1-Substituent) | Predicted IC50 (nM) vs. Target Kinase (e.g., VEGFR2) | Rationale for Predicted Activity |
| 1a | -H | 1500 | Parent compound, potential for hydrogen bonding. |
| 1b | -CH3 | 800 | Increased lipophilicity may enhance binding. |
| 1c | -CH2CH3 | 1200 | Potential for minor steric clash. |
| 1d | -Phenyl | 500 | Potential for favorable π-π stacking interactions. |
| 1e | -CH2-Phenyl | 300 | Flexible linker allows for optimal positioning of the phenyl ring. |
Substitution on the Indole Ring (C2, C3, C5, C6-Positions)
Modifications at other positions on the indole ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target protein.
-
C2-Position: Introduction of small substituents at the C2-position can modulate the electronic nature of the indole ring and provide additional interaction points.
-
C3-Position: This position is often a key vector for introducing larger side chains that can extend into solvent-exposed regions or other pockets of the kinase active site.
-
C5 and C6-Positions: Substitution at these positions can influence the overall electronics and lipophilicity of the scaffold. Electron-withdrawing or -donating groups can alter the pKa of the indole N-H and the carboxylic acid.
Table 2: Predicted Kinase Inhibitory Activity of C2/C3/C5/C6-Substituted this compound Analogs
| Compound ID | Substitution | Predicted IC50 (nM) vs. Target Kinase (e.g., VEGFR2) | Rationale for Predicted Activity |
| 2a | C2-Methyl | 900 | Potential for favorable hydrophobic interaction. |
| 2b | C3-Phenyl | 400 | Potential for additional hydrophobic and π-stacking interactions. |
| 2c | C5-Fluoro | 600 | Electron-withdrawing group may enhance hydrogen bonding of N-H. |
| 2d | C6-Methoxy | 1800 | Electron-donating group may alter electronic properties unfavorably. |
Modification of the Carboxylic Acid Group (C4-Position)
The carboxylic acid at the C4-position is a critical pharmacophore, likely involved in key hydrogen bonding interactions or salt bridge formation with basic residues (e.g., lysine) in the kinase hinge region.
-
Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy to improve cell permeability. The ester would then be hydrolyzed intracellularly to release the active carboxylic acid.
-
Amide Formation: Formation of primary, secondary, or tertiary amides can introduce additional hydrogen bonding opportunities and modulate the molecule's physicochemical properties.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid can maintain the acidic properties while potentially improving metabolic stability and cell permeability.
Table 3: Predicted Kinase Inhibitory Activity of C4-Carboxylic Acid Modified Analogs
| Compound ID | C4-Modification | Predicted IC50 (nM) vs. Target Kinase (e.g., VEGFR2) | Rationale for Predicted Activity |
| 3a | -COOCH3 (Ester) | >10000 (in vitro), Active in cells | Prodrug; inactive against isolated enzyme. |
| 3b | -CONH2 (Primary Amide) | 800 | Can act as a hydrogen bond donor and acceptor. |
| 3c | -CONHCH3 (Secondary Amide) | 600 | Additional hydrophobic interaction from the methyl group. |
| 3d | -Tetrazole | 1200 | Bioisostere, may alter binding geometry slightly. |
Key Structure-Activity Relationship (SAR) Summary
Based on the predictive analysis of our hypothetical analogs, we can summarize the key SAR points for the this compound scaffold as potential kinase inhibitors.
Caption: Key SAR takeaways for this compound analogs.
Experimental Protocols
To validate the predicted SAR and determine the actual biological activity of newly synthesized this compound analogs, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (e.g., VEGFR2)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[5][6]
Materials:
-
Recombinant human VEGFR2 kinase (or other target kinase)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase/substrate mixture in kinase buffer.
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection of Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[7][8][9][10]
Materials:
-
Cancer cell line (e.g., HUVEC, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While direct experimental data for this specific analog series is limited, a rational approach to drug design can be guided by the extensive knowledge of the SAR of related indole and quinoline-based compounds. This guide provides a framework for the systematic exploration of this scaffold, from predictive SAR analysis to detailed experimental protocols for biological evaluation. The successful synthesis and testing of the proposed analogs will be crucial in validating these predictions and unlocking the full therapeutic potential of this intriguing molecular architecture.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
A Senior Application Scientist's Guide to the Comparative Efficacy of 7-Chloro- vs. 7-Bromo-Indole-2-Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the nuanced interplay of structural modifications on a molecule's biological activity is a cornerstone of rational drug design. Within the privileged scaffold of indole-2-carboxylic acids, halogenation at the 7-position presents a critical decision point. This guide provides an in-depth technical comparison of 7-chloro- and 7-bromo-indole-2-carboxylic acids, offering insights into their potential differential efficacy, the underlying physicochemical principles, and robust experimental protocols for their evaluation.
The Strategic Importance of Halogenation in Drug Design
Halogen atoms, particularly chlorine and bromine, are not mere decorations on a molecular scaffold. Their introduction is a strategic decision aimed at modulating a compound's pharmacokinetic and pharmacodynamic properties. The choice between a chloro and a bromo substituent can significantly impact a molecule's lipophilicity, electronic character, and metabolic stability, thereby influencing its binding affinity to biological targets and overall efficacy. While direct head-to-head comparative studies of 7-chloro- and 7-bromo-indole-2-carboxylic acid are not extensively documented in publicly available literature, we can infer their potential differences based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related halogenated indole derivatives.
Physicochemical Properties: A Tale of Two Halogens
The subtle yet significant differences in the physicochemical properties of chlorine and bromine are the foundation for their differential biological effects.
| Property | 7-Chloro-Indole-2-Carboxylic Acid | 7-Bromo-Indole-2-Carboxylic Acid | Rationale for Efficacy Impact |
| Molecular Weight | 195.6 g/mol | 240.05 g/mol [1][2] | Increased molecular weight can influence cell permeability and binding pocket accommodation. |
| LogP (Octanol/Water Partition Coefficient) | Higher (more lipophilic) | Lower (less lipophilic) | Lipophilicity is crucial for membrane permeability and interaction with hydrophobic binding pockets. A higher LogP for the chloro derivative may enhance its ability to cross cell membranes. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | The higher electronegativity of chlorine can lead to stronger dipole moments and potentially different hydrogen bonding interactions with the target protein compared to bromine. |
| Van der Waals Radius | 1.75 Å | 1.85 Å | The larger size of the bromine atom may lead to steric hindrance within a binding pocket, or conversely, provide a better fit if the pocket is accommodating. |
| pKa | Predicted to be slightly lower than the bromo analog | Predicted pKa of 4.22 ± 0.30 | The acidity of the carboxylic acid group, influenced by the electron-withdrawing nature of the halogen, can affect its ionization state at physiological pH and its ability to form salt bridges with the target. |
Inferred Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective
While direct comparative data is scarce, SAR studies on other halogenated indole derivatives provide valuable insights. For instance, in the development of antitubercular agents, the position and nature of the halogen on the indole ring have been shown to be critical for activity. A study on N-rimantadine-indole-2-carboxamides demonstrated that a 6-bromo substitution led to a significant increase in activity compared to unsubstituted and 5-halo-substituted analogs[3]. This highlights that the electronic and steric effects of the halogen, dictated by its identity and position, are key determinants of biological function.
Hypothetical Scenarios for Differential Efficacy:
-
Scenario 1: Hydrophobic Binding Pocket: If the target protein possesses a deeply buried, hydrophobic pocket at the 7-position of the indole ring, the more lipophilic 7-chloro analog might exhibit higher affinity due to more favorable hydrophobic interactions.
-
Scenario 2: Halogen Bonding: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a significant contributor to ligand-protein binding. The larger and more polarizable bromine atom in the 7-bromo analog may form stronger halogen bonds with electron-rich residues (e.g., the backbone carbonyls of amino acids) in the binding site, leading to enhanced potency.
-
Scenario 3: Steric Constraints: A sterically constrained binding pocket might better accommodate the smaller chlorine atom, making the 7-chloro derivative a more potent inhibitor. Conversely, a larger pocket might favor the bulkier bromine atom.
-
Scenario 4: Metabolic Stability: The carbon-halogen bond strength decreases from C-Cl to C-Br. This could potentially make the 7-bromo analog more susceptible to metabolic degradation, leading to a shorter duration of action in vivo compared to the 7-chloro counterpart.
Ultimately, the determination of which analog is more efficacious is target-dependent and can only be definitively answered through empirical testing.
Experimental Protocols for Comparative Efficacy Evaluation
To empower researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols.
Protocol 1: Synthesis and Purification of 7-Halo-Indole-2-Carboxylic Acids
This protocol describes a general method for the synthesis of the title compounds, which are also commercially available.
Workflow for Synthesis and Purification:
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 7-Chloro-1H-indole-4-carboxylic Acid-Based Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide focuses on a specific, yet representative, chemical series: inhibitors derived from 7-Chloro-1H-indole-4-carboxylic acid. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the selectivity of these compounds, a critical factor in determining their therapeutic potential and minimizing off-target effects.[2]
This guide will delve into the causality behind experimental choices, provide detailed, field-proven protocols for both biochemical and cellular assays, and present a comparative analysis of inhibitor selectivity. We will explore how structural modifications to the indole core can profoundly influence an inhibitor's interaction with the human kinome, ultimately guiding the rational design of more potent and selective therapeutic agents.
The Imperative of Selectivity in Kinase Inhibitor Development
Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of the drug discovery process. It allows for:
-
Validation of the primary target: Ensuring that the observed biological effect is indeed due to the inhibition of the intended kinase.
-
Identification of potential off-target liabilities: Proactively identifying interactions that could lead to toxicity.
-
Discovery of novel therapeutic opportunities: Uncovering unexpected inhibitory activities that could be harnessed for new indications.
-
Guidance of structure-activity relationship (SAR) studies: Understanding how chemical modifications impact selectivity across the kinome.[4]
Methodologies for Assessing Inhibitor Selectivity
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a thorough assessment of inhibitor selectivity. Biochemical assays provide a direct measure of the interaction between an inhibitor and an isolated kinase, while cell-based assays offer insights into target engagement and potency in a more physiologically relevant environment.
Biochemical Assays: A Direct Measure of Potency
Biochemical assays are the workhorse of early-stage inhibitor profiling. They are typically performed in a high-throughput format against large panels of purified kinases.
One of the most robust and widely used methods is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 values of test compounds against a panel of kinases.
Materials:
-
Kinase of interest (purified, recombinant)
-
Kinase substrate (specific for the kinase)
-
ATP (at or near the Km for the kinase)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound-based inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase diluted in Kinase Reaction Buffer to each well. Include "no enzyme" and "no inhibitor" (vehicle only) controls.
-
Gently mix and incubate for 15-60 minutes at room temperature. The pre-incubation time may need to be optimized, especially for covalent inhibitors.[5]
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer.
-
Add 5 µL of the 2X Substrate/ATP mix to each well to start the reaction.
-
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assays: Quantifying Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the native conformation of the kinase within cellular complexes. Cell-based assays are therefore crucial for validating biochemical hits and understanding a compound's true cellular potency.
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for quantifying compound binding to specific kinases in living cells. This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that binds to the kinase's active site.
This protocol is designed for adherent cells in a 384-well format.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)
-
Extracellular NanoLuc® Inhibitor (Promega)
-
Test compound (serially diluted in DMSO)
-
384-well white, tissue culture-treated assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Seeding and Transfection (Day 1):
-
Prepare a mixture of the NanoLuc®-kinase fusion plasmid and a transfection carrier DNA in Opti-MEM™. Add the transfection reagent and incubate to form transfection complexes.
-
Add the transfection complexes to a suspension of HEK293 cells in DMEM + 10% FBS.
-
Seed the cell/transfection complex mixture into the assay plate at a density of 2 x 10^5 cells/mL (20 µL per well).
-
Incubate for 18-24 hours at 37°C with 5% CO2.[7]
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer at the appropriate concentration in Opti-MEM™.
-
Add the diluted test compound or vehicle to the wells, followed by the addition of the tracer.
-
Incubate for 2 hours at 37°C with 5% CO2.[7]
-
-
Substrate Addition and BRET Measurement:
-
Prepare a solution of Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
Add this solution to all wells.
-
Read the plate within 20 minutes on a BRET-capable plate reader, measuring luminescence at 450 nm (donor) and >600 nm (acceptor).[7]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value from the dose-response curve of the BRET ratio versus compound concentration.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the biochemical and cell-based assays.
Comparative Data Presentation
Table 1: Comparative Kinase Selectivity Profile of Indole-2-Carboxamide Derivatives (Hypothetical Data)
| Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| EGFR | 12 | 89 | >10,000 |
| CDK2 | 25 | 150 | >10,000 |
| VEGFR2 | 5,600 | 8,200 | 9,500 |
| BRAF(V600E) | 2,300 | 4,500 | >10,000 |
| p38α | >10,000 | >10,000 | >10,000 |
| SRC | 850 | 1,200 | >10,000 |
| ABL1 | 1,500 | 2,800 | >10,000 |
Data adapted from the findings for similar indole-2-carboxamide structures.[4][8]
-
Compound A is a potent dual inhibitor of EGFR and CDK2, with significantly weaker activity against other kinases in the panel. This profile might be desirable for targeting cancers where both pathways are dysregulated.
-
Compound B also inhibits EGFR and CDK2 but is less potent and selective than Compound A. The higher IC50 values suggest that higher concentrations would be needed to achieve a therapeutic effect, potentially leading to more off-target activity.
-
Compound C is highly selective, showing no significant inhibition of any of the tested kinases. This compound would be considered inactive in this context but serves as a useful negative control to demonstrate the specificity of the scaffold's activity.
This type of comparative analysis is fundamental to the lead optimization process, allowing medicinal chemists to understand the SAR for both on-target potency and off-target selectivity.
Interpreting Selectivity and Guiding Future Experiments
The data generated from biochemical and cell-based profiling provides a roadmap for the next steps in drug discovery. A highly selective inhibitor, like a more optimized version of Compound A, could be advanced into further preclinical studies to evaluate its efficacy and safety in animal models.
Conversely, if a compound exhibits unexpected off-target activities, this information can be used in several ways:
-
Redesign the molecule: Modify the chemical structure to eliminate the undesirable interactions while maintaining on-target potency. For instance, if Compound A showed potent inhibition of a kinase known to cause cardiotoxicity, medicinal chemists would focus on modifications that disrupt binding to the toxicity-related kinase without affecting EGFR or CDK2 inhibition.
-
Investigate potential polypharmacology: If the off-target is also a therapeutically relevant kinase, this could represent an opportunity to develop a multi-targeted agent.
-
Use as a tool compound: Even a non-selective inhibitor can be a valuable research tool for studying signaling pathways, provided its activity profile is well-characterized.
The following diagram illustrates the logical flow for interpreting selectivity data and making decisions in a drug discovery program.
Conclusion
The assessment of inhibitor selectivity is a critical and multifaceted component of modern drug discovery. For promising scaffolds such as this compound, a rigorous evaluation using a combination of biochemical and cell-based assays is paramount. This guide has provided a framework for this process, from the underlying rationale to detailed experimental protocols and data interpretation strategies. By systematically characterizing the interactions of these inhibitors with the human kinome, researchers can make more informed decisions, leading to the development of safer, more effective, and highly targeted therapies.
References
- 1. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Standards of 7-Chloro-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. 7-Chloro-1H-indole-4-carboxylic acid, a substituted indole derivative, serves as a critical building block in the synthesis of various pharmacologically active molecules. The reliability of research and the quality of the final active pharmaceutical ingredient (API) are fundamentally dependent on the accurate assessment of the starting materials and intermediates. This guide provides an in-depth comparison of analytical standards and methodologies for this compound, grounded in established scientific principles and practical, field-proven insights.
Understanding the Analyte: Physicochemical Properties
Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of this compound, as these properties dictate the selection and optimization of analytical techniques.
| Property | Estimated Value | Implication for Analysis |
| Molecular Formula | C₉H₆ClNO₂ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 195.60 g/mol | Used in concentration and purity calculations. |
| pKa | ~4-5 (estimated) | The acidic nature of the carboxylic acid group influences solubility and chromatographic behavior. In HPLC, operating the mobile phase pH at least 2 units away from the pKa is crucial for consistent retention. |
| logP | ~2.5 (estimated for isomer)[1] | Indicates moderate lipophilicity, making it suitable for reversed-phase HPLC. |
| UV Absorption | Expected ~220-230 nm and ~270-290 nm | The indole chromophore allows for straightforward UV detection in HPLC. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water. | Dictates the choice of diluents for sample preparation. |
Note: Some properties are estimated based on the positional isomer 7-Chloro-1H-indole-6-carboxylic acid and general chemical principles due to the limited availability of specific experimental data for the 4-carboxylic acid isomer.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the most common and robust technique for assessing the purity of this compound and identifying potential impurities. A well-developed and validated HPLC method is a cornerstone of quality control.
Comparison of Commercial Analytical Standards
While a direct head-to-head published comparison of commercial standards for this specific molecule is unavailable, a researcher should evaluate any purchased standard based on the comprehensiveness of its Certificate of Analysis (CoA). A high-quality standard from a reputable supplier should include:
-
Identity Confirmation: ¹H NMR and Mass Spectrometry data consistent with the structure.
-
Purity Assessment: HPLC chromatogram showing the main peak and any impurities, with purity typically stated as >98%.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by headspace GC-MS.
-
Traceability: Information linking the standard to a primary reference material, if applicable.
Proposed HPLC Method for Purity Determination and Impurity Profiling
Based on methods for similar indole derivatives and general principles for acidic analytes, the following reversed-phase HPLC (RP-HPLC) method is proposed.[2][3][4] This method should be validated in your laboratory for its intended use.[5][6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in methanol to a concentration of 0.5 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The moderate lipophilicity of the analyte makes a C18 stationary phase ideal for good retention and separation from potential impurities.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) is crucial for eluting potential impurities with a wider range of polarities and ensuring a reasonable run time.
-
UV Detection at 225 nm: This wavelength is chosen to capture the strong absorbance of the indole chromophore, providing high sensitivity for both the main compound and related impurities.
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is indispensable for the unambiguous identification of this compound and for the quantification of its purity without the need for a specific reference standard (quantitative NMR or qNMR).
¹H NMR Analysis
A ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected signals for this compound are:
-
NH Proton: A broad singlet typically downfield (>10 ppm).
-
Aromatic Protons: Signals in the aromatic region (7-8 ppm), with splitting patterns determined by their coupling to each other.
-
Carboxylic Acid Proton: A very broad singlet, often not observed or far downfield.
¹³C NMR Analysis
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxyl) | 165-175 | Typical range for a carboxylic acid carbonyl. |
| C2 | ~125 | Alpha to the nitrogen in the pyrrole ring. |
| C3 | ~105 | Beta to the nitrogen in the pyrrole ring. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~125 | Attached to the carboxylic acid group. |
| C5 | ~122 | Aromatic CH. |
| C6 | ~120 | Aromatic CH. |
| C7 | ~115 | Attached to the chlorine atom. |
| C7a | ~135 | Bridgehead carbon. |
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of purity by comparing the integral of a known analyte signal to that of a certified internal standard of known purity.[10][11]
Experimental Protocol (qNMR):
-
Internal Standard Selection: Choose a stable, non-reactive standard with signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Caption: Quantitative NMR (qNMR) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities and Derivatized Analyte
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of an active proton on the carboxylic acid group. However, GC-MS is an excellent technique for identifying volatile impurities (e.g., residual solvents) and can be used for the analysis of the compound itself after derivatization.
Derivatization: Making the Analyte GC-Amenable
Silylation is a common and effective derivatization technique for carboxylic acids.[12][13] It replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Proposed GC-MS Method with Silylation:
-
Derivatization Protocol:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Instrumentation: A standard GC-MS system.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, splitless.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 10 min.
-
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
Expected Outcome:
The derivatized this compound will have a molecular weight of 267.7 g/mol (for the TMS ester). The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for identification. This method can also separate and identify potential non-volatile impurities that are also amenable to silylation.
Conclusion: A Multi-faceted Approach to Ensuring Quality
There is no single "best" analytical method for the characterization of this compound. Instead, a combination of techniques provides a comprehensive understanding of the identity, purity, and impurity profile of an analytical standard.
-
HPLC is the primary tool for routine purity assessment and impurity profiling due to its robustness and versatility.
-
NMR , particularly qNMR, offers an orthogonal method for unambiguous structural confirmation and provides a pathway to determining absolute purity without a specific reference standard.
-
GC-MS is essential for analyzing volatile impurities and can be a powerful tool for the analysis of the compound after appropriate derivatization.
For researchers and drug development professionals, the critical evaluation of a supplier's Certificate of Analysis is the first step. Subsequently, the in-house validation of a robust HPLC method and confirmation of identity by NMR and MS will ensure the quality and reliability of the this compound used in their critical research and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. HPLC analytical Method development: an overview [pharmacores.com]
- 3. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. eprajournals.com [eprajournals.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
A Researcher's Guide to Navigating the Cross-Reactivity of 7-Chloro-1H-indole-4-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with potent biological activities. The 7-Chloro-1H-indole-4-carboxylic acid framework, in particular, represents a promising starting point for the development of novel therapeutics. However, as with any versatile scaffold, the specter of off-target activity—or cross-reactivity—presents a significant hurdle. Understanding and meticulously characterizing the selectivity profile of any new derivative is not merely a regulatory formality; it is a critical step in elucidating its true mechanism of action and ensuring its potential as a safe and effective therapeutic agent.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the assessment of cross-reactivity for novel this compound derivatives. We will delve into the causality behind experimental choices, provide actionable, self-validating protocols, and present a logical workflow for building a robust selectivity profile.
The Rationale for a Proactive Selectivity Assessment
The indole core is a common feature in molecules targeting a diverse array of protein families. Derivatives of indole carboxylic acids have demonstrated activity against G-protein coupled receptors (GPCRs), protein kinases, and viral enzymes. This inherent promiscuity of the general scaffold necessitates a broad and early assessment of selectivity for any new analogue. A proactive approach to cross-reactivity profiling allows for the early identification of potential liabilities, saving valuable time and resources in the long run. It is far more efficient to identify and mitigate off-target effects during the hit-to-lead or lead optimization phases than to discover them in late-stage preclinical or clinical development.[1][2]
A well-designed selectivity screening cascade should be a dynamic process, evolving as a compound progresses through the discovery pipeline.[1][3] The initial screens should be broad, aimed at identifying any potential red flags. As a lead candidate emerges, the focus will shift to more in-depth profiling against specific, high-risk off-targets.
Logical Framework for Cross-Reactivity Profiling
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a novel this compound derivative. This process begins with the identification of the intended primary target and branches out to include a panel of potential off-targets based on the known activities of similar chemical scaffolds.
Caption: A logical workflow for assessing the cross-reactivity of novel compounds.
Potential Cross-Reactivity Targets for Indole Carboxylic Acid Derivatives
Based on existing literature, derivatives of the broader indole carboxylic acid family have shown activity against several key protein classes. Therefore, a comprehensive cross-reactivity panel for a new this compound derivative should, at a minimum, consider the following:
-
Protein Kinases: Specifically, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are important targets to consider, as some indole-6-carboxylic acid derivatives have been designed as multi-target antiproliferative agents against them.[4]
-
G-Protein Coupled Receptors (GPCRs):
-
Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2): Novel 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective CysLT1 antagonists.[5] Assessing activity at both CysLT1 and CysLT2 is crucial to determine selectivity within this receptor subfamily.
-
Dopamine Receptors (D2 and D3): Substituted 1H-indolyl-carboxylic acid amides have been synthesized as selective ligands for the D3 dopamine receptor.
-
-
Viral Enzymes:
-
HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[6]
-
Comparative Data Presentation: A Hypothetical Case Study
To illustrate how cross-reactivity data can be presented and interpreted, let's consider a hypothetical this compound derivative, "Compound X," designed as a CysLT1 antagonist.
Table 1: Selectivity Profile of Compound X
| Target | Assay Type | IC50 / Ki (nM) | Selectivity Ratio (vs. CysLT1) |
| CysLT1 | Radioligand Binding | Ki = 15 | - |
| CysLT2 | Radioligand Binding | Ki = 1,200 | 80-fold |
| Dopamine D2 | Radioligand Binding | Ki > 10,000 | >667-fold |
| Dopamine D3 | Radioligand Binding | Ki = 5,500 | 367-fold |
| EGFR | Enzymatic Assay | IC50 > 10,000 | >667-fold |
| VEGFR-2 | Enzymatic Assay | IC50 = 8,900 | 593-fold |
| HIV-1 Integrase | Enzymatic Assay | IC50 > 10,000 | >667-fold |
Interpreting the Data:
The data in Table 1 suggests that Compound X is a potent CysLT1 antagonist with good selectivity against other potential off-targets. The 80-fold selectivity against CysLT2 is a promising result, indicating a reduced likelihood of off-target effects related to this closely related receptor. The significantly weaker activity against the dopamine receptors, kinases, and HIV-1 integrase further strengthens the case for its selectivity. It is crucial to distinguish between IC50 and Ki values. The Ki (inhibitory constant) is a more fundamental measure of binding affinity, while the IC50 (half-maximal inhibitory concentration) is dependent on experimental conditions.[7][8][9][10] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[10]
Experimental Protocols for Key Cross-Reactivity Assays
The following are detailed, step-by-step methodologies for key experiments to build the selectivity profile of a novel compound.
GPCR Cross-Reactivity: Radioligand Binding Assay (Dopamine D2/D3 Receptors)
This protocol is a fundamental method for determining the binding affinity of a test compound to a specific receptor.[11]
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 or D3 receptor.
-
Radioligand: [³H]-Spiperone or a similar high-affinity antagonist.
-
Non-specific binding control: Haloperidol or another potent, unlabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol Workflow:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
-
Initiate Reaction: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Kinase Cross-Reactivity: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and robust method for screening compound binding to kinases without the need for an activity assay.[12][13]
Principle: DSF measures the thermal stability of a protein by monitoring changes in fluorescence of a dye that binds to hydrophobic regions of the protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified kinase domains (e.g., EGFR, VEGFR-2).
-
SYPRO Orange dye.
-
Assay Buffer: e.g., 10 mM HEPES pH 7.5, 500 mM NaCl.
-
Test compound.
-
Real-time PCR instrument capable of performing a thermal melt.
Protocol Workflow:
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well PCR plate, prepare a master mix containing the purified kinase and SYPRO Orange dye in the assay buffer.
-
Compound Addition: Add the test compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for baseline Tm determination.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature). The Tm is the temperature at which the fluorescence is at its maximum rate of change. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the sample with the test compound. A significant positive ΔTm indicates that the compound binds to and stabilizes the kinase.
Cell-Based Functional Assays for GPCRs
While binding assays are essential, functional assays provide crucial information on whether a compound acts as an agonist, antagonist, or inverse agonist.[14]
Principle: These assays measure the downstream signaling events that occur upon GPCR activation. For example, for Gs- or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels can be measured. For Gq-coupled receptors, changes in intracellular calcium (Ca²⁺) or inositol phosphate (IP1) can be monitored.[14]
Example: cAMP Assay for a Gi-coupled Receptor
Materials:
-
A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
A known agonist for the target receptor.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Step-by-Step Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: For antagonist mode, pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Add a fixed concentration of the known agonist (typically at its EC80) to all wells (except the basal control). For Gi-coupled receptors, also add forskolin to stimulate a baseline level of cAMP production that can then be inhibited.
-
Incubation: Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For an antagonist, the data will show a dose-dependent inhibition of the agonist-induced cAMP response. Calculate the IC50 from the resulting dose-response curve.
Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile
The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, many of which can be traced back to a lack of selectivity. For researchers working with the versatile this compound scaffold, a rigorous and early assessment of cross-reactivity is not just good practice—it is fundamental to the success of the project.
By employing a logical, multi-faceted screening cascade that incorporates both binding and functional assays across a diverse panel of potential off-targets, researchers can build a comprehensive and trustworthy selectivity profile. This data-driven approach, grounded in sound experimental design and careful interpretation, will not only de-risk drug development programs but also provide deeper insights into the molecular pharmacology of these promising compounds. The protocols and frameworks presented in this guide offer a robust starting point for this critical endeavor.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 8. reddit.com [reddit.com]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Activity of 7-Chloro-1H-indole-4-carboxylic Acid Derivatives Proves Elusive
Despite significant interest in the therapeutic potential of indole-based compounds, a comprehensive comparative analysis of the in vitro and in vivo activity of 7-Chloro-1H-indole-4-carboxylic acid and its direct derivatives remains a notable gap in the current scientific literature. Extensive searches of scholarly articles, patent databases, and clinical trial registries have not yielded sufficient data to construct a detailed guide comparing the laboratory performance of these specific compounds with their efficacy in living organisms.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The addition of a chlorine atom at the 7-position and a carboxylic acid at the 4-position of the indole ring, as in this compound, suggests the potential for unique pharmacological properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, while the carboxylic acid group can impact solubility and act as a key pharmacophore.
While research exists on various other substituted indole carboxylic acids, demonstrating activities ranging from antiviral and anticancer to anti-inflammatory, specific and comparative preclinical data for the 7-chloro-4-carboxylic acid variant is not publicly available. This includes a lack of published studies detailing its efficacy in animal models, which is a crucial step in the drug development pipeline to validate promising in vitro findings.
The journey of a drug candidate from initial laboratory screening (in vitro) to animal studies (in vivo) is fraught with challenges, often referred to as the "translational gap." Promising results in cell-based or biochemical assays do not always translate to efficacy in a complex biological system. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) play a critical role in determining the in vivo fate and activity of a compound.
For researchers, scientists, and drug development professionals, a comparative guide on the in vitro versus in vivo activity of a compound series provides invaluable insights. It helps to:
-
Establish Structure-Activity Relationships (SAR): Understand how chemical modifications influence both target engagement and systemic effects.
-
Identify Promising Candidates: Prioritize compounds with favorable pharmacokinetic and pharmacodynamic profiles for further development.
-
Optimize Lead Compounds: Guide medicinal chemistry efforts to improve upon existing scaffolds.
-
De-risk Drug Development: Identify potential liabilities early in the process, saving time and resources.
The absence of such a guide for this compound and its derivatives highlights a potential area for future research. The synthesis and systematic evaluation of a library of these compounds, with subsequent publication of both in vitro and in vivo data, would be a valuable contribution to the field of medicinal chemistry. Such studies would need to include detailed experimental protocols for assays such as:
-
In Vitro Assays:
-
Target-based assays (e.g., enzyme inhibition, receptor binding).
-
Cell-based assays to determine potency (e.g., IC50, EC50) in relevant cell lines.
-
Early ADMET screening (e.g., metabolic stability in liver microsomes, cell permeability).
-
-
In Vivo Studies:
-
Pharmacokinetic (PK) studies in animal models to determine bioavailability, half-life, and clearance.
-
Efficacy studies in relevant disease models (e.g., tumor xenografts, inflammatory models).
-
Preliminary toxicology studies to assess safety.
-
Until such data becomes available, the scientific community is unable to fully assess the therapeutic potential of the this compound scaffold and its derivatives. This underscores the importance of not only discovering new bioactive molecules but also ensuring the comprehensive publication of preclinical data to facilitate the translation of promising laboratory findings into tangible clinical benefits.
A Senior Application Scientist's Guide to the Synthesis of Substituted Indole-4-Carboxylic Acids
Introduction: The Enduring Significance of the Indole-4-Carboxylic Acid Scaffold
The indole ring system is a cornerstone of medicinal chemistry and materials science, and its derivatives are found in a vast array of biologically active compounds and functional materials. Among these, the substituted indole-4-carboxylic acid motif is of particular importance, serving as a key structural component in numerous pharmaceuticals, including anti-inflammatory agents, antivirals, and anticancer drugs. The strategic placement of the carboxylic acid group at the C4 position, along with other substituents on the indole core, allows for fine-tuning of the molecule's physicochemical properties and biological activity.
This guide provides a comparative analysis of the primary synthetic routes to substituted indole-4-carboxylic acids, offering insights into the mechanistic underpinnings, practical considerations, and experimental details for each approach. We will delve into classical methods such as the Fischer and Reissert indole syntheses, as well as modern transition-metal-catalyzed strategies, including the Larock indole synthesis and direct C-H functionalization. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecule and research objectives.
I. Classical Approaches: Time-Tested Routes to the Indole Core
Classical indole syntheses have been the bedrock of indole chemistry for over a century. While sometimes requiring harsh conditions, their reliability and scalability make them continuously relevant in both academic and industrial settings.
A. The Fischer Indole Synthesis: A Robust and Versatile Method
First reported in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][2]
Mechanism and Causality: The reaction proceeds through a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.[2] The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids such as zinc chloride.[2] The reaction temperature is also a key parameter, often requiring elevated temperatures to drive the cyclization and subsequent ammonia elimination to form the aromatic indole ring.[4]
Application to Indole-4-Carboxylic Acids: To synthesize an indole-4-carboxylic acid, a (4-carboxyphenyl)hydrazine is a logical starting material. The reaction with a suitable ketone, such as pyruvic acid or an ester thereof, will yield the desired indole-2-carboxylic acid, which can be further modified.
References
Safety Operating Guide
Navigating the Disposal of 7-Chloro-1H-indole-4-carboxylic acid: A Guide for Laboratory Professionals
<
For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-1H-indole-4-carboxylic acid, a halogenated indole derivative frequently utilized in drug discovery and development. By adhering to these procedures, you can ensure the safety of your personnel, maintain compliance with regulatory standards, and minimize environmental impact.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Hazard Profile and Required PPE for this compound
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Skin Irritant | H315: Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritant | H319: Causes serious eye irritation[1] | Safety glasses with side shields or chemical goggles |
| Respiratory Irritant | H335: May cause respiratory irritation[1] | Use in a well-ventilated area or a chemical fume hood |
The causality behind these PPE requirements lies in preventing direct contact with the solid compound or inhalation of its dust particles. Skin contact can lead to localized inflammation, while eye exposure can result in significant damage. Inhalation of airborne particles can irritate the mucous membranes of the respiratory tract.
The Disposal Workflow: A Step-by-Step Protocol
The primary and most critical directive for the disposal of this compound is that it must be treated as hazardous waste and disposed of through a licensed environmental management company.[1][2][3][4] Under no circumstances should this chemical be discarded in regular trash or washed down the drain. [2]
Here is a detailed, self-validating protocol for the proper management and disposal of this compound:
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization. Before commencing any experimental work, carefully calculate the required quantities of this compound to avoid generating excess material.
Step 2: Waste Segregation
Proper segregation is crucial to prevent inadvertent and potentially dangerous chemical reactions within a waste container.[2]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The waste stream must be segregated based on the solvent's properties. Halogenated solvents (e.g., dichloromethane, chloroform) must be collected separately from non-halogenated solvents (e.g., ethanol, acetone).[5] Mixing these solvent types significantly increases disposal costs and complexity.
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong bases, or amines to avoid potentially vigorous or exothermic reactions.[2][6]
Step 3: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containerization and labeling.
-
Container Choice: Use a container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended. For liquid waste, ensure the container material is resistant to the solvent used.[5]
-
Labeling: All hazardous waste containers must be accurately and clearly labeled. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designate a Satellite Accumulation Area (SAA) within your laboratory for the temporary storage of hazardous waste.[2][7]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Store the labeled waste container in a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[2]
-
Keep the waste container securely closed at all times, except when adding waste.[2][5]
Step 5: Arranging for Disposal
Once the waste container is full, or the accumulation time limit set by your institution has been reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal procedures outlined in this guide are in alignment with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave." Chlorinated organic compounds, such as this compound, fall under the purview of these regulations.[9]
OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers inform and train their employees about the hazards of the chemicals they work with and the proper procedures for safe handling and disposal.[10][11]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that this essential aspect of their work is conducted safely, in compliance with all relevant regulations, and with due regard for environmental protection. Your commitment to these principles is fundamental to building a culture of safety and excellence in the laboratory.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. kelid1.ir [kelid1.ir]
A Researcher's Comprehensive Guide to Safely Handling 7-Chloro-1H-indole-4-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
The core philosophy of this guide is to establish a self-validating system of safety, where every procedural step is underpinned by a clear understanding of the potential risks and the rationale for the protective measures employed. This approach not only ensures immediate safety but also cultivates a deeply ingrained culture of safety consciousness within the research team.
Understanding the Hazard Profile: A Structural Analogy Approach
7-Chloro-1H-indole-4-carboxylic acid is a halogenated aromatic heterocyclic compound. The presence of the chlorine atom, the indole nucleus, and the carboxylic acid functional group all contribute to its potential reactivity and toxicity. Safety data for analogous compounds, such as 7-Chloro-1H-indole, indole-2-carboxylic acid, and other chlorinated carboxylic acids, consistently indicate risks of skin, eye, and respiratory irritation.[1][2][3][4][5][6] Furthermore, many halogenated organic compounds are noted for their potential for environmental persistence and specific disposal requirements.[7][8][9][10][11]
Therefore, it is prudent to treat this compound as a substance that is:
-
Irritating to the skin, eyes, and respiratory tract.
-
Potentially harmful if ingested or absorbed through the skin.
-
A potential environmental hazard if not disposed of correctly.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), the primary strategy for minimizing exposure is the implementation of robust engineering controls. These are measures designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of solid this compound, and its solutions, must be conducted in a certified and properly functioning chemical fume hood.[7] This is critical to prevent the inhalation of any fine powders or aerosols. The hood's exhaust system will effectively capture and remove airborne contaminants.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
Designated Work Area: All work with this compound should be restricted to a clearly marked designated area to prevent cross-contamination of other laboratory spaces.[10]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed and the associated level of risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (ANSI Z87.1 compliant) and a face shield.[12] | Disposable nitrile gloves (double-gloving recommended).[12] | Lab coat (buttoned) and closed-toe shoes.[12] | A NIOSH-approved respirator may be necessary if a fume hood is not available or if there is a risk of generating significant dust.[4][12] |
| Dissolving and Solution Preparation | Chemical splash goggles (ANSI Z87.1 compliant).[4][12] | Disposable nitrile gloves. | Lab coat and closed-toe shoes. | Not generally required if performed in a fume hood. |
| Running Reactions and Work-up | Chemical splash goggles. | Disposable nitrile gloves. Change gloves immediately if contaminated. | Lab coat and closed-toe shoes. | Not generally required if performed in a fume hood. |
| Handling Large Quantities (>10g) | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves over disposable nitrile gloves. | Chemical-resistant apron over a lab coat and closed-toe shoes. | A NIOSH-approved respirator with an organic vapor cartridge may be prudent, even within a fume hood, as an additional precaution. |
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: Ensuring a Safe Lifecycle
Handling and Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing the appropriate PPE (including respiratory protection if the spill is a powder), carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.
Disposal:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8][10]
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[7][8][9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[8][9]
-
Collection: Follow your institution's specific procedures for hazardous waste collection. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both their personal well-being and the integrity of their research environment.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
